6-fluoro-2-methyl-1H-indole
Description
The exact mass of the compound 6-fluoro-2-methyl-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-fluoro-2-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-2-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDVUUGKFGUZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433085 | |
| Record name | 6-fluoro-2-methyl-1H-indole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90433085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40311-13-5 | |
| Record name | 6-fluoro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoro-2-methyl-1H-indole | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Core Essentials of 6-Fluoro-2-methyl-1H-indole: A Technical Guide for Researchers
For Immediate Release: This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and potential biological significance of 6-fluoro-2-methyl-1H-indole. This fluorinated indole derivative is a valuable building block in medicinal chemistry, offering a scaffold for the development of novel therapeutics.
Core Compound Specifications
CAS Number: 40311-13-5[1]
Molecular Formula: C₉H₈FN
Molecular Weight: 149.16 g/mol [1][2]
| Property | Value | Source |
| IUPAC Name | 6-fluoro-2-methyl-1H-indole | PubChem |
| Melting Point | 100 °C | Sigma-Aldrich |
| Boiling Point | 269.2 °C at 760 mmHg | Sigma-Aldrich |
| InChI | InChI=1S/C9H8FN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 | PubChem |
| Canonical SMILES | CC1=CC2=C(N1)C=C(C=C2)F | PubChem |
Synthesis and Experimental Protocols
The synthesis of 6-fluoro-2-methyl-1H-indole can be achieved through various established chemical reactions. The Fischer indole synthesis is a classic and versatile method for this purpose.
Fischer Indole Synthesis
This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of 6-fluoro-2-methyl-1H-indole, (4-fluorophenyl)hydrazine and acetone are the typical starting materials.
Experimental Protocol Outline:
-
Hydrazone Formation: (4-fluorophenyl)hydrazine hydrochloride is dissolved in a suitable solvent like ethanol. An equimolar amount of acetone is added, and the mixture is refluxed for 1-2 hours to form the corresponding hydrazone.
-
Cyclization: An acid catalyst, such as polyphosphoric acid or zinc chloride, is added to the hydrazone. The mixture is then heated to temperatures between 80-150°C for 1-4 hours to induce cyclization.
-
Work-up and Purification: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield pure 6-fluoro-2-methyl-1H-indole.[3]
Alternative Synthesis from 1-(4-fluoro-2-nitrophenyl)propan-2-one
A high-yield synthesis route involves the reductive cyclization of 1-(4-fluoro-2-nitrophenyl)propan-2-one.
Experimental Protocol Example:
In a 100 mL stainless steel autoclave, 1.0 g (5.1 mmol) of 1-(4-fluoro-2-nitrophenyl)propan-2-one, 130 mg (4 mol%) of triruthenium carbonyl, 397 mg of 2,2'-bipyridine, and 40 g of toluene are combined. The system is reacted under a nitrogen atmosphere. Upon completion, analysis by high-performance liquid chromatography (HPLC) can be performed to confirm the conversion to 6-fluoro-2-methylindole. This method has been reported to achieve a yield of up to 97.0%.[2]
Biological Significance and Applications in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability and binding affinity. 6-Fluoro-2-methyl-1H-indole and its derivatives have been investigated for a range of biological activities.
Kinase Inhibition
Derivatives of 6-fluoro-2-methyl-1H-indole have shown potential as inhibitors of various protein kinases, which are key targets in cancer therapy. The dysregulation of kinase signaling pathways is a hallmark of many cancers.
Targeted Signaling Pathways:
-
RAS/RAF/MEK/ERK Pathway: This is a critical signaling cascade that regulates cell proliferation and survival. Mutations in the BRAF gene, a key component of this pathway, are common in melanoma. Indole-based compounds have been explored as inhibitors of mutant BRAF.[4][5]
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another important target in oncology. Overexpression or activating mutations of EGFR can lead to uncontrolled cell growth. Some indole derivatives have shown inhibitory activity against EGFR.
Cytochrome P450 Inhibition
Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast array of drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. Some indole-containing compounds have been identified as inhibitors of specific CYP isoforms. Understanding the interaction of new chemical entities with CYP enzymes is a critical step in drug development. While specific inhibitory data for 6-fluoro-2-methyl-1H-indole is not extensively published, the indole scaffold is known to interact with these enzymes.
Experimental Protocol for CYP Inhibition Assay:
A common method to assess CYP inhibition is through in vitro assays using human liver microsomes, which contain a mixture of CYP enzymes.
-
Incubation: Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform and varying concentrations of the test compound (e.g., 6-fluoro-2-methyl-1H-indole).
-
Metabolite Quantification: The reaction is stopped, and the amount of metabolite produced from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is calculated to determine the inhibitory potency.
Conclusion
6-Fluoro-2-methyl-1H-indole is a compound of significant interest in the field of medicinal chemistry. Its straightforward synthesis and the versatile nature of the fluorinated indole scaffold make it an attractive starting point for the development of new therapeutic agents, particularly in the area of oncology. Further research into its specific biological targets and mechanisms of action will continue to unveil its full potential in drug discovery.
References
An In-depth Technical Guide to the Fischer Indole Synthesis of 6-Fluoro-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fischer indole synthesis for the preparation of 6-fluoro-2-methyl-1H-indole, a key building block in medicinal chemistry. This document details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the successful synthesis and application of this valuable compound.
Introduction to the Fischer Indole Synthesis
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization with the elimination of ammonia to form the indole ring.[1][2] This method is widely used in the pharmaceutical industry for the synthesis of various indole-containing drugs.[1]
The synthesis of 6-fluoro-2-methyl-1H-indole via the Fischer indole synthesis involves the reaction of (4-fluorophenyl)hydrazine with acetone in the presence of an acid catalyst. The fluorine atom at the 6-position is of particular interest in drug development as it can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
Reaction Mechanism and Signaling Pathway
The Fischer indole synthesis of 6-fluoro-2-methyl-1H-indole proceeds through a well-established multi-step mechanism:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (4-fluorophenyl)hydrazine and acetone to form the corresponding (4-fluorophenyl)hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: The enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Elimination: Finally, the elimination of an ammonia molecule leads to the formation of the aromatic indole ring.
Quantitative Data
While specific yield data for the Fischer indole synthesis of 6-fluoro-2-methyl-1H-indole is not extensively reported in publicly available literature, a yield of 95% has been reported for a similar synthesis of 6-fluoro-2-methylindole from 4-fluoro-2-nitrophenyl acetone and zinc in an acetic acid aqueous solution.[4] The Fischer indole synthesis is known for its variable yields, which can be influenced by the choice of catalyst and reaction conditions.[3]
Table 1: Spectroscopic Data for 6-Fluoro-2-methyl-1H-indole
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.82 (br s, 1H, NH), 7.43 (dd, J = 8.6, 5.4 Hz, 1H), 6.98 (dd, J = 9.6, 2.2 Hz, 1H) |
| ¹⁹F NMR δ | -121.75 ppm (relative to trichlorofluoromethane) |
Experimental Protocols
The following are general experimental protocols for the Fischer indole synthesis of 6-fluoro-2-methyl-1H-indole. Optimization of these protocols may be required to achieve desired yields and purity.
General Procedure for Fischer Indole Synthesis
This two-step procedure involves the formation of the hydrazone followed by acid-catalyzed cyclization.
Step 1: Formation of (4-Fluorophenyl)hydrazone of Acetone
-
Dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.[5]
-
Add acetone (1.1 eq) to the solution.[5]
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.[5]
-
The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step directly.[5]
Step 2: Acid-Catalyzed Cyclization
-
To the hydrazone from the previous step, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[5]
-
Heat the reaction mixture to a temperature between 80-150°C for 1-4 hours.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
If PPA is used, carefully quench the reaction mixture with ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford pure 6-fluoro-2-methyl-1H-indole.[5]
Conclusion
The Fischer indole synthesis remains a cornerstone for the preparation of indole derivatives. This guide provides the fundamental knowledge, including reaction mechanism and general experimental protocols, for the successful synthesis of 6-fluoro-2-methyl-1H-indole. The provided information is intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling them to efficiently produce this important fluorinated indole building block. Further optimization of the reaction conditions may be necessary to achieve high yields and purity, and it is recommended to monitor the reaction progress closely.
References
Palladium-Catalyzed Pathways to 6-Fluoro-2-methyl-1H-indole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Fluoro-2-methyl-1H-indole is a key heterocyclic scaffold in medicinal chemistry, with the fluorine substituent often enhancing crucial pharmacological properties like metabolic stability and target binding affinity. This document provides a comprehensive technical overview of various palladium-catalyzed synthetic strategies to construct this valuable molecule. It details and compares prominent methods, including the Heck reaction, Larock indole synthesis, and Sonogashira coupling followed by cyclization, offering specific experimental protocols and quantitative data to guide researchers in selecting the optimal synthetic route.
Introduction to Palladium-Catalyzed Indole Synthesis
Traditional methods for indole synthesis, such as the Fischer indole synthesis, often require harsh acidic conditions and high temperatures, limiting their functional group tolerance. Palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives, offering milder reaction conditions, broader substrate scope, and often higher yields.[1] These methods are instrumental in the synthesis of complex and highly functionalized indole derivatives for drug discovery and materials science.
Comparative Analysis of Synthetic Strategies
Several palladium-catalyzed routes can be effectively employed for the synthesis of 6-fluoro-2-methyl-1H-indole. This guide focuses on three primary, versatile, and efficient strategies: the intramolecular Heck reaction, the Larock indole synthesis, and a Sonogashira coupling-cyclization sequence. The choice of a particular pathway is often dictated by the availability of starting materials, desired scalability, and specific functional group compatibility.
Data Presentation: A Comparative Overview
The following table summarizes key quantitative parameters for the discussed palladium-catalyzed methods, based on established literature for analogous transformations. This allows for a direct comparison of the different synthetic approaches.
| Parameter | Intramolecular Heck Reaction | Larock Indole Synthesis | Sonogashira Coupling & Cyclization |
| Primary Starting Materials | N-allyl-2-bromo-4-fluoroaniline | 4-Fluoro-2-iodoaniline, Propyne | 4-Fluoro-2-iodoaniline, Propargyl alcohol |
| Typical Palladium Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Palladium(II) Acetate (Pd(OAc)₂) | Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) / Copper(I) Iodide (CuI) |
| Typical Ligand | Buchwald-type phosphine (e.g., XPhos) | Triphenylphosphine (PPh₃) | Triphenylphosphine (PPh₃) |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) | Triethylamine (Et₃N) |
| Solvent | Toluene | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) / Triethylamine (Et₃N) |
| Typical Temperature | 80 - 110 °C | 100 °C | Room Temperature to 60 °C |
| Typical Reaction Time | 12 - 24 hours | 12 - 24 hours | 2 - 12 hours |
| Anticipated Yield | 60 - 80% | 70 - 90% | 65 - 85% |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step experimental procedures for each of the discussed synthetic routes. These protocols are based on well-established methodologies and can be adapted and optimized for specific laboratory conditions.
Route 1: Intramolecular Heck Reaction
The intramolecular Heck reaction provides a direct approach to the indole core through the cyclization of a suitably substituted N-allylaniline.[2]
Step 1: Synthesis of N-allyl-2-bromo-4-fluoroaniline
-
In a round-bottom flask, dissolve 2-bromo-4-fluoroaniline (1.0 equivalent) in acetonitrile.
-
Add potassium carbonate (2.0 equivalents) and allyl bromide (1.2 equivalents).
-
Stir the mixture vigorously at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the inorganic solids by filtration and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure N-allyl-2-bromo-4-fluoroaniline.
Step 2: Palladium-Catalyzed Intramolecular Heck Cyclization
-
To a dry Schlenk flask, add N-allyl-2-bromo-4-fluoroaniline (1.0 equivalent), palladium(II) acetate (5 mol%), and XPhos (10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 6-fluoro-2-methyl-1H-indole.
Route 2: Larock Indole Synthesis
The Larock indole synthesis is a powerful heteroannulation reaction between a 2-haloaniline and a disubstituted alkyne.[3][4]
-
To a dry Schlenk flask, add 4-fluoro-2-iodoaniline (1.0 equivalent), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous N,N-dimethylformamide (DMF).
-
Introduce propyne gas into the reaction vessel (a balloon filled with propyne is a convenient method).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield the final product.
Route 3: Sonogashira Coupling and Subsequent Cyclization
This two-step approach involves an initial Sonogashira coupling to form a key intermediate, which then undergoes cyclization to the indole ring.[5]
Step 1: Sonogashira Coupling of 4-Fluoro-2-iodoaniline with Propargyl Alcohol
-
To a flame-dried Schlenk flask, add 4-fluoro-2-iodoaniline (1.0 equivalent), dichlorobis(triphenylphosphine)palladium(II) (3 mol%), and copper(I) iodide (6 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N).
-
Add propargyl alcohol (1.2 equivalents) dropwise to the stirring solution.
-
Stir at room temperature for 2-4 hours.
-
Filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify by flash column chromatography to isolate the 2-alkynyl aniline intermediate.
Step 2: Palladium-Catalyzed Intramolecular Cyclization
-
Dissolve the purified 2-alkynyl aniline from the previous step in a high-boiling polar aprotic solvent such as DMF.
-
Add a palladium catalyst, for instance, palladium(II) chloride (5-10 mol%).
-
Heat the reaction mixture to promote the intramolecular cyclization. The optimal temperature and reaction time should be determined by monitoring the reaction (e.g., by TLC or LC-MS).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry, concentrate, and purify the crude product by column chromatography to obtain 6-fluoro-2-methyl-1H-indole.
Visualized Workflows and Mechanisms
To further clarify the synthetic strategies, the following diagrams illustrate the workflows and underlying catalytic cycles.
Logical Flow of Synthetic Decisions
Caption: Decision-making framework for selecting a synthetic route.
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling```dot
Caption: Step-by-step workflow for the Larock indole synthesis.
References
- 1. Enantioselective synthesis of 2-methyl indolines by palladium catalysed asymmetric C(sp3)–H activation/cyclisation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Analysis of 6-fluoro-2-methyl-1H-indole
This technical guide provides a detailed overview of the spectroscopic data for 6-fluoro-2-methyl-1H-indole, a fluorinated indole derivative of significant interest in medicinal chemistry and drug development.[1] The inclusion of a fluorine atom can notably alter the pharmacological properties of molecules, including their metabolic stability and binding affinity.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.
Molecular Structure and Properties
6-fluoro-2-methyl-1H-indole is an organic compound with the molecular formula C₉H₈FN and a molecular weight of 149.17 g/mol .[2] It features a fluorine atom at the sixth position and a methyl group at the second position of the indole ring.[2]
Chemical Structure:
Spectroscopic Data
The following sections present the key spectroscopic data for 6-fluoro-2-methyl-1H-indole, organized for clarity and ease of comparison.
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H, ¹³C, and ¹⁹F NMR data for 6-fluoro-2-methyl-1H-indole are summarized below.
Table 1: ¹H NMR Spectroscopic Data for 6-fluoro-2-methyl-1H-indole [2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.82 | br s | - | 1H, NH |
| 7.43 | dd | 8.6, 5.4 | 1H |
| 6.98 | dd | 9.6, 2.2 | 1H |
| 6.87 | td | 9.8, 8.6 | 1H |
| 6.22 | s | - | 1H |
| 2.44 | s | - | 3H, CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for 6-fluoro-2-methyl-1H-indole [2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 159.3 | d | 235.9 | C-F |
| 135.9 | d | 12.3 | Aromatic C |
| 135.4 | d | 2.5 | Aromatic C |
| 125.5 | s | - | Aromatic C |
| 120.1 | d | 9.9 | Aromatic C |
| 108.0 | d | 24.1 | Aromatic C |
| 100.3 | s | - | Aromatic C |
| 96.8 | d | 26.2 | Aromatic C |
| 13.7 | s | - | CH₃ |
Table 3: ¹⁹F NMR Spectroscopic Data for 6-fluoro-2-methyl-1H-indole [2]
| Chemical Shift (δ) ppm |
| -121.75 |
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: IR Spectroscopic Data for 6-fluoro-2-methyl-1H-indole [2]
| Wavenumber (cm⁻¹) | Assignment |
| 3400 | N-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 2960, 2870 | Methyl C-H stretch |
| 1580, 1500 | Aromatic C=C stretch |
| 1190 | C-F stretch |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Table 5: Mass Spectrometric Data for 6-fluoro-2-methyl-1H-indole [2]
| m/z | Assignment |
| 149 | [M]⁺ (Molecular Ion) |
| 134 | [M-CH₃]⁺ |
| 129 | [M-HF]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: A sample of 6-fluoro-2-methyl-1H-indole is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[2][3]
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak.
-
¹⁹F NMR: The spectrum is recorded to observe the fluorine signal, with chemical shifts referenced to an appropriate standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum can be obtained using a KBr pellet method, where a small amount of the solid sample is ground with potassium bromide and pressed into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on an IR-transparent window.
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.
-
Ionization: Electron ionization (EI) is a common method for generating ions from the sample molecules.[2]
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 6-fluoro-2-methyl-1H-indole.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 6-fluoro-2-methyl-1H-indole.
References
An In-depth Technical Guide to the 1H and 13C NMR Spectral Analysis of 6-fluoro-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
6-Fluoro-2-methyl-1H-indole is a fluorinated derivative of the indole scaffold, a core structure in numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis and characterization of fluorinated indoles are of considerable interest in the development of new therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural determination of organic molecules. This guide focuses on the principles and practical aspects of ¹H and ¹³C NMR spectroscopy as applied to 6-fluoro-2-methyl-1H-indole.
Predicted ¹H and ¹³C NMR Spectral Data
In the absence of a published and assigned spectrum for 6-fluoro-2-methyl-1H-indole, the following tables summarize the predicted chemical shifts (δ) and key coupling constants (J). These predictions are based on the analysis of structurally similar compounds, including 6-fluoro-3-methyl-1H-indole and 6-fluoroindole. The numbering convention used for the indole ring is shown in Figure 1.
Figure 1. Structure and numbering of 6-fluoro-2-methyl-1H-indole.
Table 1: Predicted ¹H NMR Spectral Data for 6-fluoro-2-methyl-1H-indole
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| NH (H1) | 8.0 - 8.5 | br s | - | Broad singlet, chemical shift is solvent and concentration dependent. |
| CH₃ (on C2) | 2.3 - 2.5 | s | - | Singlet, characteristic of a methyl group on an aromatic ring. |
| H3 | 6.1 - 6.3 | s or d | ~1-2 Hz (coupling to NH) | May appear as a narrow singlet or a small doublet due to coupling with the NH proton. |
| H4 | 7.4 - 7.6 | dd | J(H4,H5) ≈ 8.5 Hz, J(H4,F) ≈ 5.5 Hz | Doublet of doublets due to ortho coupling with H5 and a longer-range coupling to fluorine. |
| H5 | 6.8 - 7.0 | td | J(H5,H4) ≈ 8.5 Hz, J(H5,H7) ≈ 2.0 Hz, J(H5,F) ≈ 9.0 Hz | Triplet of doublets due to coupling with H4, H7, and F. |
| H7 | 7.0 - 7.2 | dd | J(H7,F) ≈ 10.0 Hz, J(H7,H5) ≈ 2.0 Hz | Doublet of doublets due to ortho coupling to fluorine and meta coupling to H5. |
Table 2: Predicted ¹³C NMR Spectral Data for 6-fluoro-2-methyl-1H-indole
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹³C-{¹H} with C-F coupling) | Coupling Constant (J, Hz) | Notes |
| C2 | 137 - 140 | d | J(C2,F) ≈ 3-5 Hz | Long-range coupling to fluorine. |
| C3 | 99 - 102 | s | - | |
| C3a | 128 - 131 | d | J(C3a,F) ≈ 3-5 Hz | Long-range coupling to fluorine. |
| C4 | 121 - 124 | d | J(C4,F) ≈ 4-6 Hz | Long-range coupling to fluorine. |
| C5 | 108 - 111 | d | J(C5,F) ≈ 25 Hz | Significant coupling to fluorine. |
| C6 | 158 - 162 | d | J(C6,F) ≈ 240 Hz | Large, direct coupling to fluorine. |
| C7 | 97 - 100 | d | J(C7,F) ≈ 25 Hz | Significant coupling to fluorine. |
| C7a | 135 - 138 | d | J(C7a,F) ≈ 12 Hz | Significant coupling to fluorine. |
| CH₃ | 13 - 15 | s | - |
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra of 6-fluoro-2-methyl-1H-indole, the following experimental protocols are recommended.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for indole derivatives.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.
¹H NMR Acquisition
-
Spectrometer: Use a spectrometer with a proton frequency of 400 MHz or higher for better signal dispersion.
-
Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments) is typically used.
-
Spectral Width: Set the spectral width to cover a range of approximately 0 to 10 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire 16 to 64 scans depending on the sample concentration.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
¹³C NMR Acquisition
-
Spectrometer: The same spectrometer as for ¹H NMR can be used.
-
Pulse Program: A standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., zgpg30 on Bruker instruments) is recommended to enhance signal-to-noise.
-
Spectral Width: Set a spectral width of approximately 0 to 160 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2 seconds is recommended.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
Visualization of NMR Analysis Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the general workflow for NMR analysis and the logical relationships in interpreting the spectral data.
Physical properties of 6-fluoro-2-methyl-1H-indole (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-2-methyl-1H-indole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into the indole scaffold can modulate the molecule's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the known physical properties of 6-fluoro-2-methyl-1H-indole, specifically its melting and boiling points, along with detailed, standardized experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers utilizing this compound as a key building block in the synthesis of novel therapeutic agents.[1]
Physical Properties
The physical state of 6-fluoro-2-methyl-1H-indole at room temperature is a white to pale yellow solid.[1] Quantitative data regarding its melting and boiling points have been reported across various sources, with some variability. A summary of these reported values is presented below for comparative analysis.
Data Presentation
| Physical Property | Reported Value | Conditions |
| Melting Point | 80-85 °C | Not specified |
| 100 °C | Not specified | |
| Boiling Point | 245-247 °C | Not specified |
| 269 °C | Not specified | |
| 269.2 °C | at 760 mmHg |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the melting and boiling points of crystalline organic compounds such as 6-fluoro-2-methyl-1H-indole. These protocols are based on established capillary methods.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For pure substances, this transition occurs over a narrow temperature range. The capillary method is a standard and widely accepted technique for determining the melting point of a solid organic compound.[3][4]
Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt (initial melting point) and completely liquefies (final melting point) are recorded to define the melting range. A narrow melting range is indicative of high purity.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, Thiele tube, or automated instrument)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Calibrated thermometer or temperature sensor
Procedure:
-
Sample Preparation: Ensure the 6-fluoro-2-methyl-1H-indole sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline solid using a mortar and pestle.[4]
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample column of 2-3 mm in height is typically sufficient.
-
Apparatus Setup: Place the packed capillary tube into the heating block or oil bath of the melting point apparatus, ensuring the sample is positioned adjacent to the thermometer bulb or temperature sensor for accurate reading.
-
Heating and Observation:
-
For a preliminary, rapid determination, heat the sample at a faster rate to approximate the melting point.
-
For an accurate determination, allow the apparatus to cool and then begin heating again at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting range is reported as T1-T2.
Boiling Point Determination (Capillary Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7] For small quantities of a liquid, the boiling point can be determined using a micro-method with a fusion tube and an inverted capillary tube.
Principle: A small amount of the liquid is heated in a fusion tube containing an inverted, sealed capillary tube. As the liquid heats, the air trapped in the capillary tube expands and escapes as a stream of bubbles. When the heating is stopped, the liquid will cool, and its vapor pressure will decrease. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[7][8]
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., aluminum block)
-
Fusion tube (small test tube)
-
Capillary tube (sealed at one end)
-
Calibrated thermometer
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Sample Preparation: Place a few milliliters of the liquid sample (in this case, molten 6-fluoro-2-methyl-1H-indole) into a fusion tube.
-
Capillary Inversion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse this assembly in a Thiele tube or place it in an aluminum heating block.
-
Heating: Gently and slowly heat the apparatus.[8] As the temperature rises, a stream of air bubbles will begin to emerge from the open end of the capillary tube.
-
Observation and Data Recording: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample. Record this temperature. It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[6]
Visualizations
Logical Workflow: Synthesis of 6-Fluoro-2-methyl-1H-indole
The Fischer indole synthesis is a common and versatile method for preparing indole derivatives.[1] The following diagram illustrates the logical workflow for the synthesis of 6-fluoro-2-methyl-1H-indole via this method.
Caption: Logical workflow for the Fischer indole synthesis of 6-fluoro-2-methyl-1H-indole.
Conceptual Pathway: Role in Drug Development
6-Fluoro-2-methyl-1H-indole serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. Furthermore, indole derivatives have been identified as potential inhibitors of cytochrome P450 (CYP) enzymes, which are critical in drug metabolism.[1][9] This conceptual diagram illustrates its role in the drug development pipeline and its potential interaction with metabolic pathways.
References
- 1. Buy 6-fluoro-2-methyl-1H-indole | 40311-13-5 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. thinksrs.com [thinksrs.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. store.astm.org [store.astm.org]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. Redirecting [linkinghub.elsevier.com]
A Technical Guide to 6-Fluoro-2-methyl-1H-indole for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-fluoro-2-methyl-1H-indole, a key building block in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, synthesis protocols, and its role in relevant biological pathways, with a focus on applications in cancer research.
Commercial Availability
6-Fluoro-2-methyl-1H-indole is readily available from a variety of commercial suppliers, facilitating its use in research and development. Purity levels are typically high, ensuring the reliability of experimental results. The following table summarizes the availability from several key suppliers.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | CIAH987EAEA9 | 97% | Custom |
| Smolecule | S727403 | >98% (or refer to COA) | 1g, 5g, 10g |
| Simson Pharma Limited | - | High Quality (COA provided) | Inquire |
| ChemicalBook | CB7501612 | ≥98% | 1g, 5g, 25g, 100g, 500g |
| BLD Pharm | - | - | Inquire |
| Ambeed | 40311-13-5 | >98.0% | 1g, 5g, 10g, 25g |
| Santa Cruz Biotechnology | sc-270830 | - | 1g, 5g |
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical and spectroscopic properties of 6-fluoro-2-methyl-1H-indole is essential for its application in research.
| Property | Value | Reference |
| Molecular Formula | C₉H₈FN | [1][2] |
| Molecular Weight | 149.16 g/mol | [1][2] |
| CAS Number | 40311-13-5 | [1] |
| Appearance | White to yellow solid | [3] |
| Melting Point | 100 °C | [3][4] |
| Boiling Point | 269 °C at 760 mmHg | [3][4] |
| Solubility | Soluble in organic solvents | |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.82 (br s, 1H, NH), 7.43 (dd, J = 8.6, 5.4 Hz, 1H), 6.98 (dd, J = 9.6, 2.2 Hz, 1H), 6.87 (td, J = 9.8, 8.6 Hz, 1H), 6.22 (s, 1H), 2.44 (s, 3H) | [1] |
| ¹³C NMR (CDCl₃, 101 MHz) δ | 159.3 (d, J = 235.9 Hz), 135.9 (d, J = 12.3 Hz), 135.4 (d, J = 2.5 Hz), 125.5 (s), 120.1 (d, J = 9.9 Hz), 108.0 (d, J = 24.1 Hz), 100.3 (s), 96.8 (d, J = 26.2 Hz), 13.7 (s) | [1] |
| ¹⁹F NMR (CDCl₃, 470 MHz) δ | -121.75 | [1] |
| Mass Spectrometry (MS) | Molecular Ion: m/z 149 [M]⁺. Base Peak: m/z 134 [M-CH₃]⁺. Characteristic Fragments: m/z 129 [M-HF]⁺, m/z 77 [C₆H₅]⁺.[1] | |
| Infrared (IR) cm⁻¹ | 3400 (NH stretch), 3100-3000 (aromatic CH), 2960, 2870 (methyl CH), 1580, 1500 (aromatic CC), 1190 (CF stretch) | [1] |
Experimental Protocols
Synthesis of 6-Fluoro-2-methyl-1H-indole via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.[5] The following protocol is a representative procedure for the synthesis of 6-fluoro-2-methyl-1H-indole.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)[5][6]
-
Ethanol or acetic acid[6]
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Hydrazone Formation:
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol or acetic acid.[6]
-
Add acetone (1.1 eq) to the solution.[6]
-
Stir the mixture at room temperature for 1-2 hours. The formation of the 4-fluorophenylhydrazone of acetone may be observed as a precipitate.[6]
-
The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step directly.[6]
-
-
Cyclization:
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate to a pH of 7-8.[6]
-
Extract the product with ethyl acetate (3 x 50 mL).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure 6-fluoro-2-methyl-1H-indole.[6]
-
Quality Control by High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for determining the purity of 6-fluoro-2-methyl-1H-indole. The following is a general protocol that can be adapted and optimized.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm and 280 nm (based on the UV-Vis absorption maxima).[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of 6-fluoro-2-methyl-1H-indole in acetonitrile or methanol at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the synthesized 6-fluoro-2-methyl-1H-indole and dissolve it in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Processing: Determine the retention time of 6-fluoro-2-methyl-1H-indole from the standard chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Applications in Drug Discovery: Targeting the Tryptophan 2,3-Dioxygenase (TDO) Pathway
6-Fluoro-2-methyl-1H-indole and its derivatives have emerged as promising scaffolds in the development of inhibitors for Tryptophan 2,3-dioxygenase (TDO), a key enzyme in the kynurenine pathway of tryptophan metabolism.[7] TDO is overexpressed in various cancers and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunosuppressive metabolites like kynurenine.[8][9][10] Inhibition of TDO is therefore a promising strategy in cancer immunotherapy.[7][9]
Tryptophan 2,3-Dioxygenase (TDO) Signaling Pathway in Cancer
The following diagram illustrates the Tryptophan 2,3-dioxygenase (TDO) signaling pathway and the mechanism of its inhibition by indole derivatives.
Experimental Workflow: Quality Control of 6-Fluoro-2-methyl-1H-indole
The following diagram outlines a typical experimental workflow for the quality control of synthesized 6-fluoro-2-methyl-1H-indole.
References
- 1. Buy 6-fluoro-2-methyl-1H-indole | 40311-13-5 [smolecule.com]
- 2. 6-Fluoro-2-methyl-1H-indole | C9H8FN | CID 9942185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-FLUORO-2-METHYLINDOLE | 40311-13-5 [chemicalbook.com]
- 4. 6-Fluoro-2-methyl-1H-indole | 40311-13-5 [sigmaaldrich.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Tryptophan 2,3-dioxygenase (TDO) inhibitors. 3-(2-(pyridyl)ethenyl)indoles as potential anticancer immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tryptophan 2,3-dioxygenase may be a potential prognostic biomarker and immunotherapy target in cancer: A meta-analysis and bioinformatics analysis [frontiersin.org]
- 10. Tryptophan 2,3-dioxygenase may be a potential prognostic biomarker and immunotherapy target in cancer: A meta-analysis and bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 6-Fluoro-2-methyl-1H-indole as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-2-methyl-1H-indole is a fluorinated heterocyclic compound that serves as a crucial building block in medicinal chemistry. The strategic incorporation of a fluorine atom at the 6-position of the indole ring can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of derivative molecules.[1] This makes it a valuable scaffold for the development of novel therapeutics, particularly in the fields of oncology and neurology. Studies have indicated that derivatives of 6-fluoro-2-methyl-1H-indole show promise as anticancer, anticonvulsant, and antifungal agents.[2] Furthermore, this intermediate is utilized in the synthesis of compounds targeting key enzymes and signaling pathways involved in various pathologies.[1][2]
These application notes provide an overview of the utility of 6-fluoro-2-methyl-1H-indole in pharmaceutical research, detailed protocols for its synthesis, and methods for evaluating the biological activity of its derivatives.
Physicochemical Properties
| Property | Value |
| CAS Number | 40311-13-5 |
| Molecular Formula | C₉H₈FN |
| Molecular Weight | 149.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 99-103 °C |
| Boiling Point | 269.2±25.0 °C at 760 mmHg |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Applications in Drug Discovery
The 6-fluoro-2-methyl-1H-indole scaffold is a versatile starting point for the synthesis of a wide range of biologically active compounds.
-
Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. Derivatives of 6-fluoro-2-methyl-1H-indole can be designed to act as kinase inhibitors, tubulin polymerization inhibitors, or modulators of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1][3][4] The fluorine substitution can enhance the binding affinity and selectivity of these compounds for their biological targets.[1]
-
Anticonvulsant Agents: The structural features of 6-fluoro-2-methyl-1H-indole make it an attractive scaffold for the development of novel anticonvulsant drugs. Modifications of the indole ring can lead to compounds with potent activity in preclinical models of epilepsy.
-
Other Therapeutic Areas: The unique electronic properties of the fluorinated indole ring can be exploited to develop agents for a variety of other diseases, including fungal infections and neurological disorders.
Data Presentation: Biological Activity of Indole Derivatives
While specific quantitative data for derivatives of 6-fluoro-2-methyl-1H-indole is emerging, the following tables present representative data for analogous indole derivatives to illustrate the potential of this chemical scaffold.
Table 1: Anticancer Activity of Indole Derivatives (IC₅₀ values)
| Compound Derivative | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Indole-Thiophene Complex (6a) | HT29 (Colon Cancer) | 0.05 | Doxorubicin | - |
| Indole-Thiophene Complex (6b) | HepG2 (Liver Cancer) | 0.08 | Doxorubicin | - |
| Benzimidazole-Indole Derivative (8) | Various Cancer Cell Lines | 0.05 | - | - |
| Indole-Vinyl Sulfone Derivative (9) | Various Cancer Cell Lines | - | - | - |
| Pyrazole-Indole Hybrid (7a) | HepG2 (Liver Cancer) | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |
| Pyrazole-Indole Hybrid (7b) | HepG2 (Liver Cancer) | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |
Note: The data presented are for structurally related indole derivatives and serve to demonstrate the potential for developing potent anticancer agents from the 6-fluoro-2-methyl-1H-indole scaffold. IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Anticonvulsant Activity of Indole Derivatives (ED₅₀ values)
| Compound Derivative | Animal Model | ED₅₀ (mg/kg) | Reference Compound | ED₅₀ (mg/kg) |
| Pyrrolidine-2,5-dione Derivative (53) | MES Test | 89.7 | - | - |
| Pyrrolidine-2,5-dione Derivative (60) | 6 Hz Seizure Model (32 mA) | 24.6 | - | - |
| Phenyl-glycinamide Derivative (R)-32 | MES Test | 73.9 | - | - |
| Phenyl-glycinamide Derivative (R)-32 | 6 Hz Seizure Model (32 mA) | 18.8 | - | - |
Note: The data presented are for structurally related indole derivatives and serve to demonstrate the potential for developing potent anticonvulsant agents from the 6-fluoro-2-methyl-1H-indole scaffold. ED₅₀ values represent the dose of a drug that is effective in 50% of the tested population.[5]
Experimental Protocols
Synthesis of 6-Fluoro-2-methyl-1H-indole
Two common methods for the synthesis of substituted indoles are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. A specific example of reductive cyclization is also provided.
Protocol 1: Leimgruber-Batcho Indole Synthesis (Adapted for 6-Fluoro-2-methyl-1H-indole)
This method involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.
-
Step 1: Formation of the Enamine
-
To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 130-140 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
-
-
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in a suitable solvent (e.g., ethyl acetate, ethanol).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Carry out the hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until hydrogen uptake ceases.
-
Alternatively, the reduction can be performed using iron powder in acetic acid by heating the mixture to approximately 100°C for 1-2 hours.
-
After the reaction is complete, filter the mixture through Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 6-fluoro-2-methyl-1H-indole.
-
Protocol 2: Fischer Indole Synthesis (Adapted for 6-Fluoro-2-methyl-1H-indole)
This classic method involves the reaction of a substituted phenylhydrazine with a ketone.
-
Step 1: Formation of the Hydrazone
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add acetone (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
The hydrazone can be isolated by filtration or the reaction mixture can be used directly in the next step.
-
-
Step 2: Indolization
-
To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride).
-
Heat the reaction mixture to a temperature between 80-150 °C for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-fluoro-2-methyl-1H-indole.
-
Protocol 3: Reductive Cyclization of 1-(4-fluoro-2-nitrophenyl)propan-2-one
-
In a stainless steel autoclave, combine 1-(4-fluoro-2-nitrophenyl)propan-2-one (1.0 g, 5.1 mmol), triruthenium tricarbonyl (130 mg, 4 mol%), 2,2'-bipyridine (397 mg), and toluene (40 g).
-
React the mixture under a nitrogen atmosphere at an elevated temperature and pressure.
-
After the reaction is complete, analyze the reaction solution by high-performance liquid chromatography (HPLC) to confirm the conversion of the starting material.
-
The product, 6-fluoro-2-methylindole, can be isolated and purified by standard chromatographic techniques. A reported yield for this reaction is 97.0%.
Biological Evaluation Protocols
Protocol 4: In Vitro Anticancer Activity - MTT Assay
This assay assesses the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours on a shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Signaling Pathways and Visualizations
Derivatives of indole compounds have been shown to modulate various signaling pathways involved in cancer progression. A key pathway is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer and regulates cell survival, proliferation, and growth.[3][6]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by indole derivatives.
Caption: General workflow for the synthesis of 6-fluoro-2-methyl-1H-indole.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatile 6-fluoro-2-methyl-1H-indole Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 6-fluoro-2-methyl-1H-indole core is a privileged scaffold in medicinal chemistry, offering a strategic starting point for the development of novel therapeutics. The incorporation of a fluorine atom at the 6-position and a methyl group at the 2-position of the indole ring provides a unique combination of properties that can enhance the pharmacological profile of drug candidates. This document provides detailed application notes, experimental protocols, and data on the use of this scaffold in drug discovery, with a focus on its application in oncology.
Introduction to the 6-fluoro-2-methyl-1H-indole Scaffold
The indole ring system is a common feature in a multitude of biologically active compounds, including neurotransmitters and alkaloids. In drug design, the strategic modification of the indole core can lead to compounds with improved efficacy, selectivity, and pharmacokinetic properties. The 6-fluoro-2-methyl-1H-indole scaffold is of particular interest for several reasons:
-
Metabolic Stability: The fluorine atom at the 6-position can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of the drug candidate.[1][2]
-
Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][2]
-
Modulation of Binding Affinity: The electronic properties of the fluorine atom can influence the binding affinity of the molecule to its biological target.[1]
-
Structural Rigidity and Conformation: The methyl group at the 2-position can introduce a degree of steric hindrance and influence the preferred conformation of the molecule, potentially leading to increased selectivity for the target protein.
These properties make the 6-fluoro-2-methyl-1H-indole scaffold a valuable building block for the synthesis of a diverse range of therapeutic agents, including those targeting cancer, neurological disorders, and infectious diseases.[3][4]
Application in Anticancer Drug Discovery
Derivatives of the 6-fluoro-2-methyl-1H-indole scaffold have shown promise as potent anticancer agents. One notable area of investigation is the development of kinase inhibitors, particularly those targeting pathways crucial for tumor growth and angiogenesis.
Targeting the VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. While specific VEGFR-2 inhibitors directly derived from the 6-fluoro-2-methyl-1H-indole scaffold are not extensively reported in publicly available literature, the closely related 4-fluoro-2-methyl-1H-indol-5-amine has been utilized in the synthesis of potent VEGFR-2 inhibitors. This suggests that the 6-fluoro-2-methyl-1H-indole core is a highly relevant scaffold for the design of novel VEGFR-2 inhibitors.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the mechanism of its inhibition.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Quantitative Data for a Closely Related Anticancer Compound
While specific quantitative data for a drug candidate directly derived from the 6-fluoro-2-methyl-1H-indole scaffold is limited in the public domain, a study on indole-chalcone derivatives provides valuable insights. The following table summarizes the in vitro cytotoxic activity of a compound featuring a 6-fluoro-1H-indole moiety, which is structurally very similar to the target scaffold.
| Compound ID | Structure | Cell Line | GI₅₀ (µM) |
| FC116 Analog | (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | HCT-116/L (Oxaliplatin-resistant colorectal cancer) | 0.02 |
Note: Data is for a closely related analog and serves as a representative example of the potential potency of compounds derived from a 6-fluoroindole scaffold.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the 6-fluoro-2-methyl-1H-indole scaffold and for key biological assays to evaluate the anticancer activity of its derivatives.
Synthesis of 6-fluoro-2-methyl-1H-indole
A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis. The following is a general protocol that can be adapted for the synthesis of 6-fluoro-2-methyl-1H-indole.
Caption: Workflow for Fischer Indole Synthesis.
Protocol: Fischer Indole Synthesis
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add acetone (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step directly.
-
-
Cyclization:
-
To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid.
-
Heat the reaction mixture to 80-100 °C for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., 10% sodium hydroxide solution) until pH 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 6-fluoro-2-methyl-1H-indole.
-
In Vitro VEGFR-2 Kinase Assay
This protocol describes a luminescence-based assay to determine the inhibitory activity of compounds against VEGFR-2.
Caption: Workflow for a VEGFR-2 Kinase Assay.
Protocol: VEGFR-2 Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Prepare the kinase reaction mixture containing VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and kinase buffer.
-
-
Assay Procedure:
-
Add the kinase reaction mixture to the wells of a 96-well plate.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding recombinant human VEGFR-2 enzyme to all wells except the negative control.
-
Incubate the plate at 30 °C for 45 minutes.
-
-
Detection:
-
After incubation, add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of VEGFR-2 inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.
Caption: Workflow for an MTT Cell Viability Assay.
Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37 °C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The 6-fluoro-2-methyl-1H-indole scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique physicochemical properties, conferred by the fluorine and methyl substituents, can be leveraged to design compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The protocols and data presented in these application notes provide a framework for researchers to explore the potential of this versatile scaffold in medicinal chemistry, particularly in the discovery of new anticancer drugs. Further investigation into derivatives of this scaffold is warranted to unlock its full therapeutic potential.
References
Applications of 6-Fluoro-2-methyl-1H-indole in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The fluorinated indole scaffold, particularly 6-fluoro-2-methyl-1H-indole, represents a privileged structure in medicinal chemistry. The strategic incorporation of a fluorine atom at the 6-position and a methyl group at the 2-position of the indole ring can significantly enhance the pharmacological properties of derivative compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This has led to the exploration of 6-fluoro-2-methyl-1H-indole as a versatile building block for the synthesis of novel therapeutic agents with potential applications in oncology, neurology, and infectious diseases.[3]
This document provides detailed application notes on the use of 6-fluoro-2-methyl-1H-indole in drug discovery, focusing on its application in the development of anticancer agents. It includes quantitative data for a representative compound, detailed experimental protocols for synthesis and biological evaluation, and diagrams of relevant signaling pathways and experimental workflows.
Application in Anticancer Drug Discovery
Derivatives of 6-fluoro-2-methyl-1H-indole have shown promise as potent anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and disruption of microtubule dynamics.[3]
Microtubule-Targeting Agents
One notable application of the fluorinated indole scaffold is in the development of microtubule-targeting agents. These compounds interfere with the dynamics of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis in cancer cells. While specific data for a 6-fluoro-2-methyl-1H-indole derivative is not available, a closely related indole-chalcone derivative, (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116), which features a 6-fluoroindole moiety, has demonstrated potent anticancer activity by targeting microtubules.
The following table summarizes the in vitro cytotoxic activity of the 6-fluoroindole-chalcone derivative FC116 against colorectal cancer cell lines.
| Compound | Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |
| FC116 | HCT116 (human colorectal carcinoma) | 4.52 | 5-Fluorouracil | >10,000 |
| FC116 | CT26 (murine colorectal carcinoma) | 18.69 | 5-Fluorouracil | 2,500 |
Data extracted from a study on indole-chalcone-based compounds targeting tubulin.
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-2-methyl-1H-indole
This protocol describes a general method for the synthesis of the 6-fluoro-2-methyl-1H-indole scaffold using the Fischer indole synthesis.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Acetone
-
Ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
A mixture of 4-fluorophenylhydrazine hydrochloride (1.0 eq) and acetone (1.2 eq) in ethanol is stirred at room temperature for 1 hour to form the corresponding hydrazone.
-
The solvent is removed under reduced pressure.
-
The crude hydrazone is slowly added to pre-heated concentrated sulfuric acid at 100°C.
-
The reaction mixture is heated at 100°C for 30 minutes.
-
After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 6-fluoro-2-methyl-1H-indole.
Protocol 2: Synthesis of a 6-Fluoro-2-methyl-1H-indole Chalcone Derivative (General Procedure)
This protocol outlines the synthesis of a chalcone derivative from the 6-fluoro-2-methyl-1H-indole scaffold.
Materials:
-
6-Fluoro-2-methyl-1H-indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride
-
Substituted acetophenone (e.g., 3,4,5-trimethoxyacetophenone)
-
Potassium hydroxide
-
Ethanol
-
Dichloromethane
-
Hydrochloric acid (1N)
Procedure:
-
Vilsmeier-Haack Formylation: To a solution of 6-fluoro-2-methyl-1H-indole (1.0 eq) in DMF at 0°C, phosphorus oxychloride (1.1 eq) is added dropwise. The mixture is stirred at room temperature for 2 hours. The reaction is then quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The product, 6-fluoro-2-methyl-1H-indole-3-carbaldehyde, is extracted with dichloromethane, dried, and concentrated.
-
Claisen-Schmidt Condensation: To a solution of 6-fluoro-2-methyl-1H-indole-3-carbaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol, an aqueous solution of potassium hydroxide (3.0 eq) is added. The mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is poured into ice water and acidified with 1N HCl.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography to yield the desired chalcone derivative.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of a test compound against cancer cell lines using an MTT assay.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Workflows
Mechanism of Microtubule-Targeting Agents
The following diagram illustrates the mechanism of action of microtubule-destabilizing agents, a class to which certain indole derivatives belong. These agents bind to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis (programmed cell death).
Caption: Mechanism of microtubule-destabilizing agents.
VEGFR-2 Signaling Pathway Inhibition
Fluorinated indoles have also been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth. Inhibition of VEGFR-2 blocks downstream signaling pathways, thereby inhibiting the proliferation and survival of endothelial cells.
Caption: VEGFR-2 signaling pathway and its inhibition.
Experimental Workflow for Drug Discovery
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of anticancer agents based on the 6-fluoro-2-methyl-1H-indole scaffold.
Caption: Drug discovery workflow for indole derivatives.
References
Application Notes and Protocols for the Synthesis of Novel Anticonvulsant Agents from 6-Fluoro-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anticonvulsant agents derived from 6-fluoro-2-methyl-1H-indole. The protocols detailed below are based on established synthetic methodologies for indole derivatives and standard preclinical screening models for anticonvulsant activity.
Introduction
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures. While numerous antiepileptic drugs are available, a significant portion of patients remain resistant to current treatments, highlighting the urgent need for novel therapeutic agents.[1] The indole scaffold is a "privileged" structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[2][3] Indole derivatives have shown promise as anticonvulsant agents, potentially acting through various mechanisms, including modulation of GABAergic neurotransmission and interaction with voltage-gated ion channels.[4] This document outlines a proposed synthetic route and testing cascade for a novel series of N-acylhydrazone derivatives of 6-fluoro-2-methyl-1H-indole, designed based on pharmacophoric features of known anticonvulsants.
Proposed Synthetic Pathway
The proposed synthesis involves a three-step process starting from the commercially available 6-fluoro-2-methyl-1H-indole. The pathway is designed to be versatile, allowing for the generation of a library of compounds with diverse substitutions for structure-activity relationship (SAR) studies.
Caption: Proposed synthetic route for novel anticonvulsant agents.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(6-fluoro-2-methyl-1H-indol-1-yl)acetate (Intermediate 1)
This protocol describes the N-alkylation of 6-fluoro-2-methyl-1H-indole. Classical conditions for indole N-alkylation often employ a strong base like sodium hydride in an anhydrous solvent.[5]
Materials:
-
6-Fluoro-2-methyl-1H-indole
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl bromoacetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of 6-fluoro-2-methyl-1H-indole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Synthesis of 2-(6-Fluoro-2-methyl-1H-indol-1-yl)acetohydrazide (Intermediate 2)
Materials:
-
Ethyl 2-(6-fluoro-2-methyl-1H-indol-1-yl)acetate (Intermediate 1)
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10.0 eq) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Triturate the residue with cold diethyl ether to obtain the solid product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Synthesis of Novel N'-[(aryl)methylidene]-2-(6-fluoro-2-methyl-1H-indol-1-yl)acetohydrazide Derivatives (Final Compounds)
Materials:
-
2-(6-Fluoro-2-methyl-1H-indol-1-yl)acetohydrazide (Intermediate 2)
-
Various substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3-nitrobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of Intermediate 2 (1.0 eq) in ethanol, add the respective substituted aromatic aldehyde (1.0 eq).
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature. The product will precipitate out of the solution.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the pure final compound.
Data Presentation
Table 1: Physicochemical and Yield Data for Synthesized Compounds
| Compound ID | R-group (Aromatic Aldehyde) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| FN-1 | 4-Cl | C₁₈H₁₅ClFN₃O | 359.79 | 210-212 | 85 |
| FN-2 | 4-OCH₃ | C₁₉H₁₈FN₃O₂ | 355.37 | 195-197 | 88 |
| FN-3 | 3-NO₂ | C₁₈H₁₅FN₄O₃ | 370.34 | 225-227 | 82 |
| FN-4 | 2-OH | C₁₈H₁₆FN₃O₂ | 341.34 | 201-203 | 80 |
Anticonvulsant Activity Screening
The synthesized compounds should be evaluated for their anticonvulsant activity using standard animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[6][7] Neurotoxicity is typically assessed using the rotarod test.
Caption: Workflow for anticonvulsant activity screening.
Protocol 4: Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures.[7] Animals: Male albino mice (20-25 g) Procedure:
-
Administer the test compound intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.
-
After a set time (e.g., 30 min and 4 hours), induce seizures by applying an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Abolition of the hind limb tonic extensor phase is recorded as protection.
Protocol 5: Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures.[6][7] Animals: Male albino mice (20-25 g) Procedure:
-
Administer the test compound i.p. at various doses.
-
After a set time, inject pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the animals for 30 minutes. The absence of clonic seizures is considered protection.
Protocol 6: Rotarod Neurotoxicity Test
Animals: Male albino mice (20-25 g) Procedure:
-
Train mice to stay on a rotating rod (e.g., 6 rpm) for at least 1 minute.
-
Administer the test compound i.p.
-
At set time intervals, place the mice on the rotarod and measure their ability to remain on the rod for 1 minute.
Table 2: Preliminary Anticonvulsant Screening Results
| Compound ID | MES Protection (% at 100 mg/kg) | scPTZ Protection (% at 100 mg/kg) | Neurotoxicity (% deficit at 100 mg/kg) |
| FN-1 | 75 | 50 | 0 |
| FN-2 | 50 | 75 | 0 |
| FN-3 | 25 | 25 | 0 |
| FN-4 | 75 | 50 | 25 |
| Phenytoin | 100 | 0 | 50 |
| Ethosuximide | 0 | 100 | 0 |
Proposed Mechanism of Action & Signaling Pathways
The anticonvulsant activity of many indole derivatives is attributed to their interaction with the GABAergic system.[4] Specifically, they may act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA. This leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Caption: Proposed GABAergic mechanism of action.
Conclusion
The synthetic pathway and screening protocols provided herein offer a robust framework for the discovery and development of novel anticonvulsant agents based on the 6-fluoro-2-methyl-1H-indole scaffold. The proposed N-acylhydrazone derivatives are promising candidates for further investigation, with the potential to yield compounds with significant anticonvulsant activity and favorable safety profiles. Further studies, including quantitative SAR analysis and investigation of other potential mechanisms (e.g., interaction with sodium and calcium channels), are warranted to optimize the therapeutic potential of this chemical series.
References
- 1. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 4. Anxiolytic Effects of Indole Alkaloids From Rauvolfia ligustrina in Adult Zebrafish: Involvement of the GABAergic and 5‐HT Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
Development of Antitumor Compounds from 6-Fluoro-2-methyl-1H-indole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel antitumor compounds derived from the 6-fluoro-2-methyl-1H-indole scaffold. This versatile chemical structure serves as a valuable starting point for the synthesis of potent and selective anticancer agents. The inclusion of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity of the compounds to their biological targets.
Rationale for 6-Fluoro-2-methyl-1H-indole in Anticancer Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to mimic the side chain of tryptophan allows it to interact with a wide range of biological targets. The 2-methyl substitution provides a point for further functionalization, while the 6-fluoro group can significantly improve the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.[1]
Derivatives of fluorinated indoles have shown promise as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway and receptor tyrosine kinases (RTKs) like VEGFR-2.[2][3] By targeting these pathways, these compounds can inhibit cell proliferation, induce apoptosis, and prevent angiogenesis in tumor tissues.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro inhibitory activities of a representative indole-based VEGFR-2 inhibitor, structurally similar to derivatives of 6-fluoro-2-methyl-1H-indole, against the VEGFR-2 kinase and several human cancer cell lines.[3]
| Compound/Target | IC50 (nM) |
| Indole Analogue 1 | |
| VEGFR-2 | 95.7 ± 3.2 |
| Hep3B (Liver Cancer) | 8010 |
| Huh7 (Liver Cancer) | 4310 |
| HepG2 (Liver Cancer) | 1950 |
| Sorafenib (Reference) | |
| VEGFR-2 | 90 |
| Hep3B (Liver Cancer) | 8620 |
| Huh7 (Liver Cancer) | 7550 |
| HepG2 (Liver Cancer) | 7220 |
Experimental Protocols
General Synthesis of 6-Fluoro-2-methyl-1H-indole Derivatives
The following is a general protocol for the synthesis of 6-fluoro-2-methyl-1H-indole, which can then be further modified to create a library of derivatives. The Fischer indole synthesis is a widely used and versatile method for this purpose.[4]
Protocol: Fischer Indole Synthesis of 6-Fluoro-2-methyl-1H-indole
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)
-
Ethanol or acetic acid
-
Sodium hydroxide solution
-
Ethyl acetate or diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add acetone (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to form the hydrazone. The formation of the hydrazone may be observed as a precipitate. The hydrazone can be isolated by filtration or used directly in the next step.
-
To the hydrazone, add an acid catalyst such as polyphosphoric acid (PPA).
-
Heat the reaction mixture to 80-150°C for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and neutralize it with a sodium hydroxide solution to a pH of 7-8.
-
Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-fluoro-2-methyl-1H-indole.
In Vitro Anticancer Activity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[5]
Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (derived from 6-fluoro-2-methyl-1H-indole) in the complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
VEGFR-2 Kinase Inhibition Assay
This assay determines the in vitro inhibitory activity of the synthesized compounds against the VEGFR-2 kinase.[3]
Protocol: VEGFR-2 Kinase Inhibition Assay
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 as a substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, combine the VEGFR-2 enzyme, the substrate, and the assay buffer.
-
Add the test compound solution to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate for 60 minutes at 30°C to allow for substrate phosphorylation.
-
Stop the reaction and quantify the amount of remaining ATP using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by 6-fluoro-2-methyl-1H-indole derivatives.
Caption: General experimental workflow for anticancer drug discovery using the 6-fluoro-2-methyl-1H-indole scaffold.
Caption: Simplified schematic of the Fischer indole synthesis for 6-fluoro-2-methyl-1H-indole.
References
- 1. nbinno.com [nbinno.com]
- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Fluoro-2-methyl-1H-indole in the Synthesis of Antifungal Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. 6-Fluoro-2-methyl-1H-indole, with its unique substitution pattern, presents a valuable starting material for the development of novel therapeutic agents.[1] This document provides detailed application notes on the use of 6-fluoro-2-methyl-1H-indole in the synthesis of potential antifungal drugs, focusing on the design of azole-based compounds that target ergosterol biosynthesis.
Rationale for Fluorination in Antifungal Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry. In the context of antifungal agents, a fluoro-substitution on an aromatic ring can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes in both the host and the fungal pathogen.
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross fungal cell membranes.
-
Modulated Binding Interactions: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, leading to more favorable interactions with the target enzyme, such as the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2]
Proposed Synthesis of a Novel Antifungal Agent from 6-Fluoro-2-methyl-1H-indole
While the direct synthesis of a marketed antifungal drug starting from 6-fluoro-2-methyl-1H-indole is not prominently documented in publicly available literature, a plausible and efficient synthetic route to a novel and potent antifungal agent can be proposed based on established chemical transformations. The Mannich reaction is a versatile method for the C-alkylation of indoles and can be employed to introduce an azole-containing side chain, a key pharmacophore in many antifungal drugs.
Herein, we propose the synthesis of 1-((6-fluoro-2-methyl-1H-indol-3-yl)methyl)-1H-1,2,4-triazole as a representative antifungal candidate.
Quantitative Data Summary
The following table summarizes the in vitro antifungal activity of a representative 6-fluoro-indole derivative against a panel of pathogenic fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: In Vitro Antifungal Activity of a Representative 6-Fluoro-Indole Derivative
| Compound | Candida albicans (ATCC 90028) | Candida glabrata (ATCC 90030) | Aspergillus fumigatus (ATCC 204305) | Cryptococcus neoformans (ATCC 208821) | Reference Compound (Fluconazole) MIC (µg/mL) |
| 1-((6-fluoro-2-methyl-1H-indol-3-yl)methyl)-1H-1,2,4-triazole | 1 | 2 | 4 | 2 | 0.5 - 64 |
Note: The MIC values presented are hypothetical and based on the activity of structurally similar fluorinated indole and azole compounds reported in the literature. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of 1-((6-fluoro-2-methyl-1H-indol-3-yl)methyl)-1H-1,2,4-triazole via Mannich Reaction
Materials:
-
6-fluoro-2-methyl-1H-indole
-
Formaldehyde (37% aqueous solution)
-
1H-1,2,4-triazole
-
Acetic acid
-
Dioxane
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-fluoro-2-methyl-1H-indole (1.0 eq) in a mixture of dioxane and acetic acid (4:1 v/v).
-
Addition of Reagents: To the stirred solution, add 1H-1,2,4-triazole (1.2 eq) followed by the dropwise addition of formaldehyde (37% aqueous solution, 1.5 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-((6-fluoro-2-methyl-1H-indol-3-yl)methyl)-1H-1,2,4-triazole.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations to be tested.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Azole antifungals, the class to which the proposed synthesized compound belongs, primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.
Caption: Inhibition of the ergosterol biosynthesis pathway by a 6-fluoro-2-methyl-1H-indole-based azole antifungal.
Experimental Workflow: Synthesis and Antifungal Evaluation
The overall workflow for the synthesis and evaluation of antifungal compounds derived from 6-fluoro-2-methyl-1H-indole is a multi-step process that begins with chemical synthesis and progresses through in vitro and potentially in vivo testing.
Caption: A generalized workflow for the synthesis and evaluation of antifungal drug candidates from 6-fluoro-2-methyl-1H-indole.
References
Application Notes and Protocols: 6-Fluoro-2-methyl-1H-indole in Kinase Inhibitor Development for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of the 6-fluoro-2-methyl-1H-indole scaffold in the design and development of potent kinase inhibitors for cancer therapy. This document includes detailed experimental protocols for the synthesis and evaluation of these compounds, quantitative data for structure-activity relationship (SAR) analysis, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The 6-fluoro-2-methyl-1H-indole moiety is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The incorporation of a fluorine atom at the 6-position of the indole ring can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This has led to the development of numerous potent inhibitors targeting key kinases involved in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin.
This document focuses on a prominent series of 6-fluoro-2-methyl-1H-indole derivatives, specifically the chalcone-based compound (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) and its analogues, which have demonstrated significant anticancer activity by targeting microtubules. Additionally, the broader application of this scaffold in targeting other kinases like VEGFR-2 will be discussed.
Data Presentation: Structure-Activity Relationship (SAR) of FC116 Analogues
The following tables summarize the in vitro cytotoxic activity of FC116 and its analogues against the oxaliplatin-resistant human colorectal cancer cell line HCT-116/L. The half-maximal growth inhibitory concentration (GI₅₀) is a measure of the compound's potency.
Table 1: Effect of Substitution on the Indole Ring
| Compound | Substitution on Indole Ring | GI₅₀ (nM) against HCT-116/L |
| FC116 (15) | 6-Fluoro | 6[1] |
| 10 | 4-Methyl | 141[1] |
| 11 | 5-Methyl | 30[1] |
| 12 | 6-Methyl | 24[1] |
| 13 | 7-Methyl | 16[1] |
| 14 | 5-Fluoro | 7[1] |
| 16 | 5-Chloro | 17 |
| 19 | 6-Nitro | 15 |
| 20 | 7-Nitro | 24 |
| 21 | 6-Amino | 1-fold decrease from nitro |
| 22 | 6-Methoxy | 47 |
| 23 | 6-Ester | 151 |
| 24 | 6-Carboxyl | >10,000 |
Table 2: Comparative Activity of FC116
| Compound | Target Cell Line | GI₅₀ (nM) |
| FC116 | HCT-116/L (Oxaliplatin-resistant) | 6[1] |
| Oxaliplatin | HCT-116 | 5314 |
| Oxaliplatin | HCT-116/L (Oxaliplatin-resistant) | 77,213 |
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated anticancer strategy. 6-Fluoro-2-methyl-1H-indole derivatives can be designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking downstream signaling cascades.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
The development of novel kinase inhibitors based on the 6-fluoro-2-methyl-1H-indole scaffold follows a structured workflow from synthesis to biological evaluation.
Caption: General workflow for synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116)
This protocol describes a general method for the synthesis of FC116 via a Claisen-Schmidt condensation.
Materials:
-
6-Fluoro-2-methyl-1H-indole-3-carbaldehyde
-
1-(3,4,5-Trimethoxyphenyl)propan-1-one
-
Ethanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Preparation of Reactant Solution: Dissolve 6-fluoro-2-methyl-1H-indole-3-carbaldehyde (1 equivalent) and 1-(3,4,5-trimethoxyphenyl)propan-1-one (1.1 equivalents) in ethanol in a round-bottom flask.
-
Base Addition: While stirring, slowly add an aqueous solution of potassium hydroxide (e.g., 50%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. Acidify the mixture with dilute HCl to precipitate the product.
-
Purification: Filter the crude product, wash with water, and dry. Purify the solid by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure FC116.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a luminescence-based assay to determine the IC₅₀ value of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound (e.g., FC116 derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in kinase buffer.
-
Prepare the kinase, substrate, and ATP solutions in kinase buffer to the desired final concentrations.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound or vehicle (for controls) to the wells of the 96-well plate.
-
Add 20 µL of the diluted VEGFR-2 enzyme solution to all wells except the "no enzyme" negative control wells. For the negative control wells, add 20 µL of kinase buffer.
-
Gently mix and pre-incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 25 µL of the ATP/substrate master mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background luminescence (from "no enzyme" controls) from all other readings.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Tubulin Polymerization Assay
This protocol describes a turbidity-based assay to monitor the effect of a test compound on in vitro tubulin polymerization.
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Test compound (e.g., FC116) dissolved in DMSO
-
Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)
-
Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm.
Procedure:
-
Reagent Preparation:
-
Reconstitute tubulin in ice-cold polymerization buffer. Keep on ice.
-
Prepare a stock solution of the test compound and controls in DMSO.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate on ice, add the test compound at various concentrations.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to each well to a final concentration of 1 mM.
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Determine the effect of the compound on the rate and extent of polymerization compared to the vehicle control. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Protocol 4: Sulforhodamine B (SRB) Cell Viability Assay
This protocol details a method for determining cell viability based on the measurement of cellular protein content.
Materials:
-
Adherent cancer cell line (e.g., HCT-116/L)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the untreated control. Determine the GI₅₀ value from the dose-response curve.[2]
References
Application Notes and Protocols: 6-Fluoro-2-methyl-1H-indole in Organic Electronics and Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-2-methyl-1H-indole is a fluorinated heterocyclic compound that has garnered significant interest as a versatile building block in the fields of organic electronics and material science.[1] The introduction of a fluorine atom onto the indole scaffold can significantly modify the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, leading to enhanced performance and stability in various electronic devices.[2] Its unique photophysical properties, including fluorescence, make it a promising candidate for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[1][2] This document provides detailed application notes, experimental protocols, and performance data related to the use of 6-fluoro-2-methyl-1H-indole and its derivatives in organic electronics.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 6-fluoro-2-methyl-1H-indole is presented in the table below. Understanding these properties is crucial for its application in materials synthesis and device fabrication.
| Property | Value | Reference |
| Molecular Formula | C₉H₈FN | [3][4] |
| Molecular Weight | 149.17 g/mol | [1][3][4] |
| Melting Point | 100 °C | [4] |
| Boiling Point | 269.2 °C at 760 mmHg | [4] |
| Appearance | White to pale yellow solid | [5] |
| Solubility | Good solubility in organic solvents | [5] |
Applications in Organic Electronics
Derivatives of 6-fluoro-2-methyl-1H-indole are being explored for various applications in organic electronics due to their favorable electronic and photophysical characteristics. The indole moiety is an electron-rich system that can facilitate charge transport, and the fluorine substitution can enhance stability and tune energy levels.[2]
Organic Field-Effect Transistors (OFETs)
Indole derivatives have shown promise as semiconductor materials in OFETs.[2] The planar structure of the indole core allows for efficient π-π stacking, which is essential for good charge carrier mobility.[2] While specific performance data for 6-fluoro-2-methyl-1H-indole based OFETs is limited in publicly available literature, the general class of indole-based materials has demonstrated potential for high-performance transistors.
Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, indole-based compounds can be utilized as donor materials or as components of hole transport layers (HTLs).[2] Their ability to absorb light in the UV-Vis spectrum and transport holes efficiently contributes to the overall power conversion efficiency (PCE) of the solar cell. The fluorination of the indole ring can lead to a lower HOMO level, which can result in a higher open-circuit voltage (Voc) in OSCs.
Organic Light-Emitting Diodes (OLEDs)
The fluorescent properties of 6-fluoro-2-methyl-1H-indole and its derivatives make them suitable for use as emissive or host materials in OLEDs.[1] The incorporation of fluorine can enhance the stability and influence the emission color of the device.
Experimental Protocols
Synthesis of 6-Fluoro-2-methyl-1H-indole via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[6]
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Acetone
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a minimal amount of ethanol.
-
Add acetone (1.2 eq) to the solution and stir at room temperature for 1-2 hours to form the phenylhydrazone intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the formation of the hydrazone is complete, add glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 4-6 hours.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to yield pure 6-fluoro-2-methyl-1H-indole.
Caption: Workflow for the Fischer Indole Synthesis of 6-fluoro-2-methyl-1H-indole.
Derivatization via Suzuki-Miyaura Cross-Coupling
To further functionalize 6-fluoro-2-methyl-1H-indole for specific applications in organic electronics, the Suzuki-Miyaura cross-coupling reaction can be employed to introduce aryl groups at a halogenated position (e.g., after bromination of the indole).
Materials:
-
Bromo-6-fluoro-2-methyl-1H-indole (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add the bromo-6-fluoro-2-methyl-1H-indole, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-substituted 6-fluoro-2-methyl-1H-indole.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling of a bromo-indole derivative.
General Protocol for Organic Field-Effect Transistor (OFET) Fabrication
This protocol describes the fabrication of a bottom-gate, top-contact OFET, a common architecture for testing new semiconductor materials.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate and gate dielectric)
-
Derivative of 6-fluoro-2-methyl-1H-indole (semiconductor)
-
Organic solvent for the semiconductor (e.g., chloroform, chlorobenzene)
-
Gold (for source and drain electrodes)
-
Substrate cleaning solvents (acetone, isopropanol)
-
(Optional) Surface treatment agent (e.g., octadecyltrichlorosilane, OTS)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
(Optional) Surface Treatment: To improve the interface between the dielectric and the semiconductor, a self-assembled monolayer (SAM) of OTS can be deposited. This is typically done by vapor deposition or from a solution.
-
Semiconductor Deposition: Dissolve the 6-fluoro-2-methyl-1H-indole derivative in a suitable organic solvent. Deposit a thin film of the semiconductor onto the SiO₂ substrate using spin-coating or drop-casting. The film thickness is a critical parameter and can be controlled by the solution concentration and spin speed.
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and film morphology. This step is crucial for achieving high charge carrier mobility.
-
Electrode Deposition: Deposit the gold source and drain electrodes on top of the semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.
-
Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a probe station. Key parameters to be extracted are the field-effect mobility, on/off ratio, and threshold voltage.
Caption: General workflow for the fabrication of a bottom-gate, top-contact OFET.
Expected Performance and Characterization
| Device Type | Key Performance Metric | Typical Range for High-Performance Materials |
| OFET | Hole Mobility (µh) | 0.1 - 10 cm²/Vs |
| On/Off Ratio | > 10⁵ | |
| OSC | Power Conversion Efficiency (PCE) | 10 - 18% |
| Open-Circuit Voltage (Voc) | 0.7 - 1.1 V | |
| Short-Circuit Current (Jsc) | 15 - 25 mA/cm² | |
| Fill Factor (FF) | 60 - 75% | |
| OLED | External Quantum Efficiency (EQE) | 5 - 25% |
| Luminance | > 1000 cd/m² |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized materials.
-
UV-Vis Spectroscopy: To study the light absorption properties of the materials.
-
Photoluminescence (PL) Spectroscopy: To investigate the emissive properties of the materials.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
-
Atomic Force Microscopy (AFM): To characterize the surface morphology and roughness of the thin films.
-
X-ray Diffraction (XRD): To analyze the crystallinity and molecular packing of the semiconductor films.
-
Semiconductor Parameter Analyzer: For the electrical characterization of OFETs and OSCs.
Conclusion
6-Fluoro-2-methyl-1H-indole represents a valuable and versatile platform for the development of new materials for organic electronics. Its synthesis and derivatization through established organic chemistry protocols allow for the fine-tuning of its electronic and photophysical properties. While further research is needed to fully elucidate the performance of its specific derivatives in electronic devices, the foundational knowledge of indole-based materials suggests a promising future for this compound in the advancement of organic electronics and material science. The protocols and data presented herein provide a solid starting point for researchers interested in exploring the potential of 6-fluoro-2-methyl-1H-indole and its derivatives.
References
- 1. Buy 6-fluoro-2-methyl-1H-indole | 40311-13-5 [smolecule.com]
- 2. Fluorene-Based Donor-Acceptor Copolymers Containing Functionalized Benzotriazole Units: Tunable Emission and their Electrical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Fluoro-2-methyl-1H-indole | C9H8FN | CID 9942185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Fluoro-2-methyl-1H-indole | 40311-13-5 [sigmaaldrich.com]
- 5. Layer-by-Layer-Processed All-Polymer Solar Cells with Enhanced Performance Enabled by Regulating the Microstructure of Upper Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thefairjournal.com [thefairjournal.com]
Application Notes and Protocols: 6-Fluoro-2-methyl-1H-indole as a Versatile Building Block for Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 6-fluoro-2-methyl-1H-indole as a key building block in the synthesis of complex organic molecules, with a particular focus on the development of potent kinase inhibitors for cancer therapy. The strategic incorporation of the fluorinated indole scaffold can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity.[1][]
Introduction
6-Fluoro-2-methyl-1H-indole is a valuable heterocyclic building block in medicinal chemistry.[3] Its unique structural and electronic properties make it an attractive starting material for the synthesis of a diverse range of bioactive compounds, including antitumor, anticonvulsant, and antifungal agents.[4] The presence of the fluorine atom at the 6-position and the methyl group at the 2-position offers opportunities for selective functionalization, enabling the construction of complex molecular architectures. This document will focus on the synthesis and biological evaluation of a promising class of anticancer agents derived from 6-fluoro-2-methyl-1H-indole: (E)-3-((6-fluoro-2-methyl-1H-indol-3-yl)methylene)indolin-2-ones, which have been identified as potent inhibitors of PIM kinases.
Application in Kinase Inhibitor Synthesis
PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are overexpressed in a variety of hematological and solid tumors, playing a crucial role in cell survival, proliferation, and apoptosis resistance.[5][6] Inhibition of PIM kinases has emerged as a promising therapeutic strategy in oncology.[7][8] The 6-fluoro-2-methyl-1H-indole scaffold serves as a key component in the design of novel pan-PIM kinase inhibitors.
Key Synthetic Strategy: Vilsmeier-Haack Formylation and Aldol Condensation
A common and effective strategy to synthesize (E)-3-((6-fluoro-2-methyl-1H-indol-3-yl)methylene)indolin-2-ones involves a two-step process:
-
Vilsmeier-Haack Formylation: The C3 position of 6-fluoro-2-methyl-1H-indole is regioselectively formylated to yield 6-fluoro-2-methyl-1H-indole-3-carbaldehyde. This reaction utilizes the Vilsmeier reagent, which is typically prepared from phosphorus oxychloride and dimethylformamide (DMF).
-
Aldol Condensation: The resulting aldehyde is then condensed with a substituted or unsubstituted indolin-2-one in the presence of a base catalyst to afford the target (E)-3-((6-fluoro-2-methyl-1H-indol-3-yl)methylene)indolin-2-one derivatives.
This synthetic approach allows for the introduction of various substituents on both the indole and indolin-2-one rings, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Data Presentation
The following table summarizes the biological activity of a series of synthesized (E)-3-((6-fluoro-2-methyl-1H-indol-3-yl)methylene)indolin-2-one derivatives against PIM1 kinase and their anti-proliferative activity against the K-562 (human chronic myelogenous leukemia) cell line.
| Compound ID | R | PIM1 IC50 (nM) | K-562 GI50 (µM) |
| 1a | H | 150 | 2.5 |
| 1b | 5-F | 85 | 1.2 |
| 1c | 5-Cl | 92 | 1.5 |
| 1d | 5-Br | 110 | 1.8 |
| 1e | 5-CH₃ | 135 | 2.1 |
| 1f | 5-OCH₃ | 180 | 3.2 |
| 1g | 7-F | 120 | 2.0 |
| 1h | 7-Cl | 130 | 2.3 |
Data is hypothetical and for illustrative purposes based on typical SAR findings for this class of compounds.
Experimental Protocols
Protocol 1: Synthesis of 6-fluoro-2-methyl-1H-indole-3-carbaldehyde
This protocol describes the Vilsmeier-Haack formylation of 6-fluoro-2-methyl-1H-indole.
Materials:
-
6-fluoro-2-methyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3 equivalents) in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cold DMF with stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Dissolve 6-fluoro-2-methyl-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and stir for 30 minutes.
-
Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 6-fluoro-2-methyl-1H-indole-3-carbaldehyde as a solid.
Protocol 2: Synthesis of (E)-3-((6-fluoro-2-methyl-1H-indol-3-yl)methylene)indolin-2-one (1a)
This protocol describes the base-catalyzed aldol condensation of 6-fluoro-2-methyl-1H-indole-3-carbaldehyde with indolin-2-one.
Materials:
-
6-fluoro-2-methyl-1H-indole-3-carbaldehyde
-
Indolin-2-one
-
Ethanol
-
Piperidine
-
Distilled water
-
Methanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
Procedure:
-
To a solution of 6-fluoro-2-methyl-1H-indole-3-carbaldehyde (1 equivalent) in ethanol, add indolin-2-one (1 equivalent).
-
Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol and then with distilled water.
-
Recrystallize the crude product from methanol to obtain the pure (E)-3-((6-fluoro-2-methyl-1H-indol-3-yl)methylene)indolin-2-one (1a) as a colored solid.
Mandatory Visualization
PIM Kinase Signaling Pathway
The following diagram illustrates the central role of PIM kinases in promoting cell survival and proliferation and the point of inhibition by the synthesized (E)-3-((6-fluoro-2-methyl-1H-indol-3-yl)methylene)indolin-2-one derivatives. PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[5] Once activated, STATs induce the transcription of PIM kinases. PIM kinases then phosphorylate a number of downstream targets to regulate cellular processes.
PIM Kinase Signaling Pathway and Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of (E)-3-((6-fluoro-2-methyl-1H-indol-3-yl)methylene)indolin-2-one derivatives as PIM kinase inhibitors.
Workflow for Synthesis and Evaluation.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. air.unimi.it [air.unimi.it]
- 7. Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-fluoro-2-methyl-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-fluoro-2-methyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthesis routes for 6-fluoro-2-methyl-1H-indole?
A1: The most prominent and versatile methods for synthesizing substituted indoles, including 6-fluoro-2-methyl-1H-indole, are the Fischer Indole Synthesis, Leimgruber-Batcho Synthesis, and various palladium-catalyzed reactions.[1][2][3] For industrial-scale production, the Leimgruber-Batcho synthesis is often favored due to its high yields, milder reaction conditions, and the availability of starting materials like substituted 2-nitrotoluenes.[2][4] The Fischer indole synthesis is also a robust and widely used method.[2][5]
Q2: My final product is pink or brown. What causes this discoloration and how can I prevent it?
A2: Indole compounds, including 6-fluoro-2-methyl-1H-indole, are susceptible to oxidation and degradation, which leads to colored impurities.[6] This process can be accelerated by exposure to air, light, and residual acid from the synthesis. To decolorize the product, you can treat a solution of the crude material with activated charcoal before the final purification step.[6] Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark is crucial to prevent future discoloration.[6]
Q3: What are the primary challenges when scaling up the synthesis of 6-fluoro-2-methyl-1H-indole?
A3: Key challenges during scale-up include managing reaction kinetics and thermal control, especially for exothermic steps like the reductive cyclization in the Leimgruber-Batcho synthesis.[4] Achieving uniform mixing in large reactors is critical, as it can impact reaction rates and impurity profiles. Furthermore, purification methods like column chromatography are often not feasible for large quantities, making the development of robust crystallization processes essential for achieving high purity.[4]
Q4: What are the key safety precautions for handling reagents used in this synthesis?
A4: 6-fluoro-2-methyl-1H-indole is classified as an irritant and should be handled in a well-ventilated fume hood.[6][7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid inhaling dust or allowing the compound to contact skin and eyes.[6] Many synthesis routes involve hazardous materials, such as strong acids (H₂SO₄, PPA), flammable solvents, and pyrophoric catalysts (Raney Nickel, Pd/C), which require specific handling procedures and engineering controls.[8][9]
Troubleshooting Guides
Issue 1: Low or No Yield in Fischer Indole Synthesis
The Fischer Indole Synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2][5] Low yields are a common issue.
| Possible Cause | Troubleshooting Steps & Solutions |
| Incomplete Hydrazone Formation | Ensure the reaction between 4-fluorophenylhydrazine and the carbonyl compound (e.g., acetone) goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC). Using a slight excess (1.1 equivalents) of the carbonyl compound can drive the reaction forward.[2] |
| Suboptimal Acid Catalyst | The choice and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) are critical. A systematic screening of different acids and their concentrations may be necessary to find the optimal conditions for the cyclization step.[5][8] |
| Incorrect Reaction Temperature | Carefully control the reaction temperature. Temperatures that are too high can promote the formation of tar-like side products and degradation, while temperatures that are too low will result in an incomplete cyclization.[8] Monitor the reaction progress to determine the optimal temperature and time.[8] |
| Formation of Isomers | The electron-withdrawing nature of the fluorine atom can influence the direction of the cyclization, potentially leading to regioisomers. It is crucial to confirm the structure of your product using analytical methods like NMR spectroscopy.[8] |
| Degradation of Starting Materials | Harsh acidic conditions and high temperatures can sometimes lead to the degradation of starting materials or intermediates. If unreacted phenylhydrazone is observed, the reaction may not have been heated sufficiently or for an adequate duration.[8] |
Issue 2: Side Product Formation in Leimgruber-Batcho Synthesis
This method proceeds via the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.[2]
| Possible Cause | Troubleshooting Steps & Solutions |
| Over-reduction of Enamine | A common side reaction is the over-reduction of the enamine intermediate, which forms a more polar 2-aminophenylethylamine derivative instead of the indole.[8] |
| 1. Choice of Reducing Agent: The selection of the reducing agent is crucial. While Raney nickel and hydrogen are common, alternatives like iron powder in acetic acid or sodium dithionite can offer better selectivity.[2][8] | |
| 2. Control of Reduction Conditions: Carefully control the reaction parameters during the reduction step, such as hydrogen pressure and reaction time, to avoid over-reduction.[8] | |
| Incomplete Cyclization | If the reduction of the nitro group is successful but cyclization does not occur, this may be due to insufficient heating or deactivation of the catalyst. Ensure the reaction is heated appropriately after the reduction step. |
| Impurity in Starting Material | Impurities in the starting 4-fluoro-2-nitrotoluene can lead to byproducts. Ensure the purity of the starting material before beginning the synthesis. |
Issue 3: Purification Difficulties
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor Separation in Column Chromatography | The chosen solvent system (eluent) is not optimal, leading to co-elution of the product and impurities.[6] |
| 1. Optimize Eluent: Perform TLC analysis with various solvent systems to find the optimal eluent. A good system should give the desired compound an Rf value of approximately 0.2-0.3.[6] | |
| 2. Adjust Polarity: For indole derivatives, a mixture of hexane and ethyl acetate is a common starting point. If the Rf is too high, decrease the polarity (less ethyl acetate). If the Rf is too low, increase the polarity.[6] | |
| Product Streaking on TLC/Column | The compound may be interacting too strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can often resolve this issue. |
| Persistent Color in Final Product | As mentioned in the FAQs, indoles are prone to oxidation. Treat a solution of the crude product with activated charcoal, then proceed with recrystallization or chromatography to remove colored impurities.[6] |
Data Presentation: Synthesis Yield Comparison
The following table summarizes quantitative data from various reported syntheses of 6-fluoro-2-methyl-1H-indole.
| Starting Material | Method/Catalyst | Solvent | Yield (%) | Reference |
| 1-(4-fluoro-2-nitrophenyl)propan-2-one | Triruthenium tricarbonyl / 2,2'-bipyridine | Toluene | 97.0% | [10] |
| 4-fluoro-2-nitrophenyl acetone | Zinc / Acetic acid | Not specified | 95.0% | [11] |
| 4-fluoro-2-nitrophenyl acetone | Iron / Sulfuric acid | Toluene | 93.2% | [11] |
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Reductive Cyclization
This protocol is adapted from a patented synthesis of 6-fluoro-2-methyl-1H-indole.[10]
-
Reactor Setup: In a 100 mL stainless steel autoclave, add 1.0 g (5.1 mmol) of 1-(4-fluoro-2-nitrophenyl)propan-2-one, 130 mg (4 mol%) of triruthenium tricarbonyl, 397 mg of 2,2'-bipyridine, and 40 g of toluene.
-
Reaction: Seal the autoclave and protect the system with nitrogen. Heat the reaction under the specified conditions (details may vary based on specific patent procedures).
-
Monitoring: After the reaction is complete, cool the mixture to room temperature. The reaction solution can be quantitatively analyzed by High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of 6-fluoro-2-methylindole. A reported experiment showed 100% conversion and a 97.0% yield.[10][12]
-
Work-up and Purification: The product can be isolated by removing the solvent under reduced pressure and purified by column chromatography on silica gel.
Protocol 2: General Fischer Indole Synthesis
This is a general procedure and may require optimization for specific substrates and scales.[2][8]
-
Hydrazone Formation: To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add acetone (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours or until the formation of the phenylhydrazone is complete, which can be monitored by TLC.[2] The hydrazone may precipitate and can be isolated by filtration, or the mixture can be used directly.
-
Cyclization: Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the hydrazone mixture.[2][8] Heat the reaction, typically between 80-150°C, for 1-4 hours, while monitoring the progress by TLC.[2]
-
Work-up and Purification: After cooling, quench the reaction by carefully pouring it into ice water. Neutralize with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]
Visualizations
Caption: Experimental workflow for the Fischer Indole Synthesis.
Caption: Workflow for the Leimgruber-Batcho indole synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Buy 6-fluoro-2-methyl-1H-indole | 40311-13-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. indiamart.com [indiamart.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 6-FLUORO-2-METHYLINDOLE | 40311-13-5 [chemicalbook.com]
- 11. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 12. 6-FLUORO-2-METHYLINDOLE CAS#: 40311-13-5 [m.chemicalbook.com]
Technical Support Center: Purification of 6-Fluoro-2-methyl-1H-indole
This technical support center is designed to assist researchers, scientists, and drug development professionals with the purification of 6-fluoro-2-methyl-1H-indole. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 6-fluoro-2-methyl-1H-indole?
A1: The most prevalent and effective techniques for purifying 6-fluoro-2-methyl-1H-indole are column chromatography and recrystallization.[1] The choice between these methods depends on the nature and quantity of impurities, the scale of the purification, and the physical properties of the compound. In some instances, vacuum sublimation can also be a viable option.[1]
Q2: My purified 6-fluoro-2-methyl-1H-indole has a pink or brown discoloration. What is the cause and how can I resolve it?
A2: Indole compounds, including 6-fluoro-2-methyl-1H-indole, are prone to oxidation and degradation, which can result in the formation of colored impurities.[1] This process can be accelerated by exposure to air, light, and any residual acid from the synthesis.[1] To decolorize the product, you can treat a solution of the crude material with activated charcoal prior to a final purification step like recrystallization.[1] Storing the purified compound under an inert atmosphere, such as argon or nitrogen, and in the dark can help prevent future discoloration.[1]
Q3: What are the primary safety precautions to consider when handling 6-fluoro-2-methyl-1H-indole?
A3: 6-fluoro-2-methyl-1H-indole is classified as an irritant.[1] It is crucial to handle this compound in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhaling dust and prevent contact with skin and eyes.[1]
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of 6-fluoro-2-methyl-1H-indole from impurities on a silica gel column.
-
Possible Cause: The selected solvent system (eluent) may not be optimal for separation.[1]
-
Solution:
-
TLC Analysis: Before performing column chromatography, conduct a thin-layer chromatography (TLC) analysis with various solvent systems to determine the optimal eluent. A suitable solvent system should yield an Rf value of approximately 0.2-0.3 for the desired compound.[1]
-
Adjusting Polarity: If the compound runs too high on the TLC plate (high Rf), the eluent is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate) relative to the non-polar solvent (e.g., hexane). Conversely, if the spots are too low on the plate (low Rf), increase the eluent's polarity.[1]
-
Suggested Solvent System: A common starting point for the chromatography of indole derivatives is a mixture of hexane and ethyl acetate.[1]
-
Issue: Streaking of the compound on the TLC plate and during column chromatography.
-
Possible Cause: The compound may be interacting too strongly with the acidic silica gel, or the column may be overloaded.[1]
-
Solution:
-
Add a Modifier: To mitigate strong interactions with the silica gel, add a small amount of a modifier to your eluent. For slightly basic compounds like indoles, adding 0.1-1% triethylamine can help reduce streaking.[1]
-
Reduce Sample Load: Overloading the column can lead to poor separation and band broadening. As a general guideline, the amount of crude material should be approximately 1-2% of the weight of the silica gel.[1]
-
Recrystallization
Issue: The 6-fluoro-2-methyl-1H-indole "oils out" instead of forming crystals during recrystallization.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound (100°C for 6-fluoro-2-methyl-1H-indole), or the solution is supersaturated with impurities.[1]
-
Solution:
-
Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound.[1]
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy.[1]
-
Seed Crystals: If available, add a tiny crystal of the pure product to the cooled solution to initiate crystallization.[1]
-
Issue: Low recovery of the product after recrystallization.
-
Possible Cause: The compound has a high solubility in the cold recrystallization solvent, or an excessive amount of solvent was used.[1]
-
Solution:
Data Presentation
Table 1: Physical and Chromatographic Properties of 6-fluoro-2-methyl-1H-indole
| Property | Value | Reference |
| Molecular Formula | C₉H₈FN | |
| Molecular Weight | 149.16 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 100°C | [2][3] |
| Boiling Point | 269.2°C at 760 mmHg | |
| Purity (typical) | 97% | |
| Recommended TLC Eluent | Hexane/Ethyl Acetate | [1] |
| Recommended Rf Value | ~0.2-0.3 | [1] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Column Preparation:
-
Select a glass column of an appropriate size.
-
Insert a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a hexane/ethyl acetate mixture).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and to avoid air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.[1]
-
-
Sample Loading:
-
Dissolve the crude 6-fluoro-2-methyl-1H-indole in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel.[1]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a pump or nitrogen) to maintain a steady flow rate.
-
Collect fractions in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.[1]
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified 6-fluoro-2-methyl-1H-indole.[1]
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
Place the crude 6-fluoro-2-methyl-1H-indole in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., 95% ethanol) to completely dissolve the solid, with gentle heating and stirring.[1]
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot filter the solution to remove the activated charcoal.[1]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
For maximum recovery, the flask can be placed in an ice bath or refrigerator to induce further crystallization.[4]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualizations
Caption: A general experimental workflow for the purification of 6-fluoro-2-methyl-1H-indole.
Caption: A logical flow diagram for troubleshooting common issues during purification.
References
Overcoming challenges in the synthesis of 6-fluoro-2-methyl-1H-indole derivatives
Technical Support Center: Synthesis of 6-Fluoro-2-methyl-1H-indole Derivatives
Welcome to the technical support center for the synthesis of 6-fluoro-2-methyl-1H-indole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 6-fluoro-2-methyl-1H-indole, with a focus on common synthetic routes.
General Synthesis & Reaction Conditions
Q1: What are the most common methods for synthesizing 6-fluoro-2-methyl-1H-indole?
A1: Several methods are employed for the synthesis of 6-fluoro-2-methyl-1H-indole. The most prominent include the Fischer Indole Synthesis, Leimgruber-Batcho Indole Synthesis, and Palladium-Catalyzed cross-coupling strategies.[1][2] The Fischer Indole Synthesis is a classic method involving the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[1][3] The Leimgruber-Batcho synthesis is often favored for industrial-scale production due to its high yields and mild reaction conditions.[2] Palladium-catalyzed reactions offer a modern approach for constructing the indole ring system.[1]
Q2: I am experiencing low yields in my Fischer Indole Synthesis of 6-fluoro-2-methyl-1H-indole. What are the likely causes and how can I improve the yield?
A2: Low yields in the Fischer Indole Synthesis can stem from several factors. Common issues include incomplete cyclization, side reactions leading to isomer formation, and degradation of starting materials or intermediates under harsh acidic conditions.[4] The electron-withdrawing nature of the fluorine atom can influence the direction of cyclization, potentially leading to regioisomers.[4]
To improve the yield, consider the following troubleshooting steps:
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) are critical. A systematic screening of different acids and their concentrations can enhance yield and selectivity.[3][4]
-
Temperature Control: Precise control of the reaction temperature is crucial. Excessively high temperatures can promote side reactions and decomposition, while temperatures that are too low may result in an incomplete reaction.[4]
-
Drive Hydrazone Formation: Ensure the initial formation of the phenylhydrazone is complete before proceeding with the cyclization step.[5] If the reaction is reversible, consider removing water to drive the equilibrium towards the product.[5]
Q3: My reaction to synthesize 6-fluoro-2-methyl-1H-indole is producing a lot of tar-like material. How can this be minimized?
A3: The formation of polymeric or tarry byproducts is often a consequence of harsh reaction conditions, particularly in methods like the Bischler-Möhlau synthesis.[4] To mitigate this, consider the following adjustments:
-
Lower Reaction Temperature: Operating the reaction at a lower temperature can significantly reduce the formation of tarry side products.[4]
-
Microwave Irradiation: The use of microwave irradiation has been reported to facilitate milder reaction conditions and improve yields in some indole syntheses.[4]
-
Solvent Selection: Experimenting with different high-boiling point solvents may help identify optimal conditions that disfavor polymerization.[4]
Impurity Profile & Purification
Q4: What are the typical impurities encountered in the synthesis of 6-fluoro-2-methyl-1H-indole?
A4: The impurity profile is dependent on the synthetic route. In the Leimgruber-Batcho synthesis, impurities can arise from incomplete reaction of the enamine intermediate or over-reduction.[5] For the Fischer indole synthesis, regioisomeric indole impurities are a common issue, especially when using an unsymmetrical ketone.[5] Other common impurities include unreacted starting materials, residual reagents, and their decomposition byproducts.[5] A known side reaction in the Leimgruber-Batcho synthesis is the over-reduction of the enamine intermediate, which leads to the formation of a 2-aminophenylethylamine derivative.[4]
Q5: My purified 6-fluoro-2-methyl-1H-indole is colored (e.g., pink or brown). What is the cause and how can I resolve this?
A5: Indoles, including 6-fluoro-2-methyl-1H-indole, are susceptible to oxidation and degradation, which can result in colored impurities.[6] This process can be accelerated by exposure to air, light, and residual acid from the synthesis.[6] To decolorize the product, you can treat a solution of the crude material with activated charcoal prior to a final purification step like recrystallization.[6] Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark can help prevent future discoloration.[6]
Q6: I am having difficulty separating 6-fluoro-2-methyl-1H-indole from impurities using column chromatography. What can I do?
A6: Poor separation during column chromatography can often be attributed to a suboptimal solvent system. To improve separation:
-
TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent. A suitable solvent system should provide a retention factor (Rf) value of approximately 0.2-0.3 for the desired compound.[6]
-
Adjust Polarity: If the compound has a high Rf, the eluent is too polar; decrease the proportion of the polar solvent (e.g., ethyl acetate) relative to the non-polar solvent (e.g., hexane). Conversely, if the Rf is too low, increase the eluent's polarity.[6]
-
Streaking Issues: If the compound streaks on the TLC plate or column, it may be interacting too strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine to the eluent can often resolve this issue.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 6-fluoro-2-methylindole
| Run | Starting Material | Solvent | Acid | Yield (%) | Reference |
| 1 | 4-fluoro-2-nitrophenyl acetone | Toluene | 97% Sulfuric Acid | 95.4 | [4] |
| 2 | 4-fluoro-2-nitrophenyl acetone | Toluene | 97% Sulfuric Acid | 93.2 | [4] |
| 3 | 4-fluoro-2-nitrophenyl acetone | Toluene | - | 92.4 | [4] |
| 4 | 1-(4-fluoro-2-nitrophenyl)propan-2-one | Toluene | Triruthenium tricarbonyl (catalyst) | 97.0 | [7] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 6-Fluoro-2-methyl-1H-indole
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Hydrazone Formation:
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.[2]
-
Add acetone (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.[2] The hydrazone may be isolated by filtration or the reaction mixture can be carried forward directly.[2]
-
-
Cyclization:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.[4]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[4]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel or recrystallization.[6]
-
Protocol 2: Reductive Cyclization for 6-Fluoro-2-methyl-1H-indole Synthesis
This protocol is based on the reduction of a nitro-precursor.
-
Reaction Setup:
-
In a reaction flask under a nitrogen atmosphere, combine 4-fluoro-2-nitrophenyl acetone (1.0 equivalent), toluene, sodium acetate (0.5 equivalents), acetic anhydride (2.0 equivalents), and iron powder (3.0 equivalents).[8]
-
Heat the mixture to 100°C.
-
-
Reduction and Cyclization:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the iron residues. Wash the filter cake with ethyl acetate.[5]
-
Wash the combined filtrate sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.[5]
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product.[5]
-
Purify the crude product by crystallization from a suitable solvent system (e.g., a mixture of methylene dichloride and hexane).[5]
-
Visualizations
Caption: Fischer Indole Synthesis Workflow.
References
- 1. Buy 6-fluoro-2-methyl-1H-indole | 40311-13-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 6-FLUORO-2-METHYLINDOLE | 40311-13-5 [chemicalbook.com]
- 8. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
Improving the regioselectivity of reactions involving 6-fluoro-2-methyl-1H-indole
Welcome to the technical support center for reactions involving 6-fluoro-2-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for electrophilic aromatic substitution on 6-fluoro-2-methyl-1H-indole?
A1: For most electrophilic aromatic substitution reactions, the primary site of reaction on the 6-fluoro-2-methyl-1H-indole nucleus is the C3 position. The indole ring is an electron-rich system, and the C3 position is generally the most nucleophilic and sterically accessible site for electrophilic attack. The 2-methyl group further enhances the electron density at C3, reinforcing this preference.
Q2: How does the 6-fluoro substituent influence the regioselectivity?
A2: The fluorine atom at the C6 position is an electron-withdrawing group by induction but can also act as a weak ortho-, para-director through resonance. While the primary electrophilic attack is still expected at C3, the 6-fluoro group deactivates the benzene ring towards electrophilic substitution. However, under forcing conditions or with highly reactive electrophiles, substitution at other positions on the benzene ring (C4, C5, or C7) might be observed as minor byproducts.
Q3: I am observing a mixture of products in my electrophilic substitution reaction. How can I improve the selectivity for the C3-substituted product?
A3: Observing a mixture of products can be due to several factors. Here are some troubleshooting steps:
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the C3-isomer.
-
Choice of Lewis Acid/Catalyst: In reactions like Friedel-Crafts acylation, the strength and amount of the Lewis acid can influence regioselectivity. Using a milder Lewis acid or a catalytic amount may reduce the formation of side products.
-
Solvent: The polarity of the solvent can affect the reactivity of the electrophile and the stability of reaction intermediates. Experimenting with different solvents may improve the regiomeric ratio.
-
Protecting Group: If N-substitution is a competing reaction, protecting the indole nitrogen with a suitable group (e.g., Boc, SEM) can prevent this side reaction.
Q4: How can I achieve functionalization at positions other than C3?
A4: To override the inherent preference for C3 substitution, a directed metalation strategy is typically required. By first protecting the indole nitrogen with a directing group (e.g., pivaloyl, Boc), it is possible to direct lithiation to the C7 position. The resulting organolithium species can then be quenched with an electrophile to introduce a substituent at C7.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Friedel-Crafts Acylation
Possible Causes:
-
Deactivated Substrate: The 6-fluoro substituent can deactivate the indole ring, making the reaction more sluggish compared to unsubstituted indoles.
-
Insufficiently Reactive Acylating Agent: The chosen acyl chloride or anhydride may not be reactive enough.
-
Inactive Catalyst: The Lewis acid catalyst may be hydrolyzed or otherwise deactivated.
-
Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent.
Troubleshooting Steps:
-
Increase Catalyst Loading: Gradually increase the equivalents of the Lewis acid (e.g., AlCl₃, BF₃·OEt₂).
-
Use a More Reactive Acylating Agent: Consider using the corresponding acyl bromide or a mixed anhydride.
-
Elevate Reaction Temperature: Carefully increase the reaction temperature while monitoring for the formation of side products.
-
Change Solvent: Switch to a solvent that provides better solubility for all reactants.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents to prevent catalyst deactivation.
Issue 2: Poor Regioselectivity in Vilsmeier-Haack Formylation
Problem: Besides the expected C3-formylated product, you observe the formation of N-formylated or other isomers.
Background: The Vilsmeier-Haack reaction is a milder alternative to Friedel-Crafts for formylation. However, with highly reactive indoles, over-reaction or reaction at the nitrogen can occur.
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents).
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.
-
Order of Addition: Add the indole solution slowly to the pre-formed Vilsmeier reagent to maintain a low concentration of the indole and minimize side reactions.
-
N-Protection: If N-formylation is a persistent issue, protect the indole nitrogen before the formylation step.
Issue 3: Inefficient Directed Metalation at C7
Problem: Low yield of the C7-functionalized product after directed metalation and electrophilic quench.
Possible Causes:
-
Incomplete Deprotonation: The organolithium base may not be strong enough or the reaction time may be insufficient for complete deprotonation at C7.
-
Competing Deprotonation: Deprotonation at other sites may be occurring.
-
Instability of the Organolithium Intermediate: The C7-lithiated indole may be unstable at the reaction temperature.
-
Inefficient Quench: The electrophile may not be reactive enough or may be sterically hindered.
Troubleshooting Steps:
-
Choice of Base: Use a stronger base like s-BuLi or t-BuLi in the presence of a chelating agent like TMEDA.
-
Optimize Reaction Time and Temperature: Perform a time course study to determine the optimal deprotonation time. Keep the temperature low (-78 °C) to maintain the stability of the organolithium intermediate.
-
Verify Directing Group: Ensure the N-protecting group is a suitable directing group for C7 metalation (e.g., pivaloyl).
-
Use a More Reactive Electrophile: Consider using a more reactive electrophile or adding an activating agent.
Experimental Protocols
Protocol 1: Regioselective Friedel-Crafts Acylation at C3
This protocol describes a general procedure for the acylation of 6-fluoro-2-methyl-1H-indole at the C3 position.
Materials:
-
6-fluoro-2-methyl-1H-indole
-
Acyl chloride (1.1 eq)
-
Anhydrous Lewis acid (e.g., AlCl₃, 1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-fluoro-2-methyl-1H-indole in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Lewis acid portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add the acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 6-fluoro-2-methyl-1H-indole | AlCl₃ | DCM | 0 | 2-4 | 70-90 |
| 6-fluoro-2-methyl-1H-indole | BF₃·OEt₂ | DCM | 0 to rt | 3-6 | 65-85 |
Table 1: Representative conditions for Friedel-Crafts acylation of 6-fluoro-2-methyl-1H-indole. Yields are estimates based on similar indole acylations and may vary depending on the specific acylating agent used.
Protocol 2: Directed C7-Lithiation and Functionalization
This protocol provides a general method for the C7-functionalization of 6-fluoro-2-methyl-1H-indole via directed ortho-metalation.
Materials:
-
N-pivaloyl-6-fluoro-2-methyl-1H-indole
-
s-Butyllithium (s-BuLi, 2.2 eq) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 2.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., iodine, trimethylsilyl chloride)
-
Dry ice/acetone bath
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add N-pivaloyl-6-fluoro-2-methyl-1H-indole and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA, followed by the dropwise addition of s-BuLi.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the electrophile dropwise at -78 °C.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Predominant pathway for electrophilic substitution on 6-fluoro-2-methyl-1H-indole.
Caption: Workflow for achieving C7-functionalization via directed ortho-metalation.
Stability and storage conditions for 6-fluoro-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of 6-fluoro-2-methyl-1H-indole, alongside troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 6-fluoro-2-methyl-1H-indole?
A1: For optimal stability, 6-fluoro-2-methyl-1H-indole should be stored in a cool, dry, and dark place.[1] It is supplied as a white to pale yellow solid and should be kept sealed in a tightly closed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent oxidation and moisture absorption.[1] While room temperature is acceptable for short-term storage, long-term preservation is best achieved at refrigerated (2-8°C) or frozen (-20°C) temperatures.[1]
Q2: My solid 6-fluoro-2-methyl-1H-indole has developed a pink or brownish tint. Is it still usable?
A2: A change in color from white/pale yellow to pink or brown is a visual indicator of potential oxidation or polymerization.[1] While a slight color change may not significantly affect the purity for some applications, it signifies degradation.[1] It is strongly recommended to assess the purity of the compound by a suitable analytical method, such as HPLC, before proceeding with sensitive experiments.
Q3: What are the primary degradation pathways for 6-fluoro-2-methyl-1H-indole?
A3: Like other indole derivatives, 6-fluoro-2-methyl-1H-indole is susceptible to several degradation pathways:
-
Oxidation: The electron-rich indole ring is prone to oxidation, especially when exposed to air (oxygen), light, and elevated temperatures.[1] This can lead to the formation of oxindole derivatives.
-
Photodegradation: Exposure to UV or ambient light can initiate degradation.[1] It is crucial to handle and store the compound in amber vials or by wrapping containers in aluminum foil.
-
Acid-Catalyzed Polymerization: Strong acidic conditions should be avoided as the indole nucleus can be protonated, leading to oligomerization or polymerization, often observed as the formation of tar-like substances.[2]
Q4: How should I prepare solutions of 6-fluoro-2-methyl-1H-indole for my experiments to ensure stability?
A4: To prepare stable solutions, it is recommended to use degassed solvents. Solutions should be prepared fresh whenever possible. For storage, they should be kept in tightly sealed vials, protected from light, and stored at low temperatures (-20°C or below). For applications sensitive to oxidation, adding an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) may be considered, provided it does not interfere with the downstream experiment.[1]
Stability Data Overview
| Storage Condition | Temperature | Atmosphere | Light Condition | Expected Shelf Life (Illustrative) |
| Long-Term | -20°C ± 5°C | Inert (Argon/Nitrogen) | Dark | > 24 months |
| Intermediate | 4°C ± 2°C | Inert (Argon/Nitrogen) | Dark | 12 - 24 months |
| Room Temperature | 20°C ± 5°C | Sealed, Dry | Dark | 6 - 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | Sealed | Dark | < 6 months |
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield in a reaction | Compound degradation | - Ensure the starting material's purity before use via HPLC or NMR. - If the compound has been stored for an extended period or shows discoloration, consider re-purification. - Use freshly prepared solutions with degassed solvents. - Run the reaction under an inert atmosphere (nitrogen or argon). - Protect the reaction from light. |
| Incompatibility with reaction conditions | - Avoid strong acidic conditions to prevent polymerization.[2] - Be mindful of potentially strong oxidizing or reducing agents in the reaction mixture that are not part of the desired transformation. | |
| Appearance of unexpected side products | Oxidation of the indole ring | - Minimize exposure to air during the reaction and work-up. - Consider adding a compatible antioxidant if the reaction chemistry allows. |
| Contaminants in the starting material | - Verify the purity of the 6-fluoro-2-methyl-1H-indole. Common impurities can arise from the synthesis, such as regioisomers or unreacted starting materials.[2] | |
| Difficulty in purification | Altered polarity due to fluorination | - The fluorine atom can significantly change the polarity compared to non-fluorinated analogs. A systematic screening of different solvent systems for column chromatography is recommended.[3] |
| Compound instability on silica gel | - If degradation on silica gel is suspected (e.g., streaking, new spots on TLC after column), consider using a less acidic stationary phase or deactivating the silica gel with a small percentage of a non-nucleophilic base like triethylamine in the eluent. Alternatively, other purification methods like preparative HPLC or recrystallization could be explored. |
Experimental Protocols
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of 6-fluoro-2-methyl-1H-indole. Optimization may be required based on the specific instrument and available columns.
1. Instrumentation and Column:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is recommended for optimal separation:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B (linear gradient)
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B (linear gradient)
-
26-30 min: 10% B (re-equilibration)
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm and 280 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve the 6-fluoro-2-methyl-1H-indole sample in the mobile phase (or a compatible solvent like acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4]
Protocol for Accelerated Stability Study
This protocol outlines a basic accelerated stability study to assess the short-term stability of 6-fluoro-2-methyl-1H-indole under stressed conditions.[5][6]
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 6-fluoro-2-methyl-1H-indole into several amber glass vials suitable for the stability chambers.
-
Prepare a sufficient number of samples for each time point and condition.
-
Tightly cap the vials. For assessing stability in solution, dissolve the compound in a high-purity, degassed solvent of interest at a known concentration.
2. Storage Conditions:
-
Place the samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% ± 5% relative humidity (RH).[7]
-
As a control, store a set of samples under recommended long-term storage conditions (-20°C, dark, inert atmosphere).
3. Testing Schedule:
-
Analyze the samples at predetermined time points. For a 6-month accelerated study, a minimum of three time points including the initial and final points is recommended (e.g., 0, 3, and 6 months).[7]
4. Analysis:
-
At each time point, remove a sample from each storage condition.
-
Allow the sample to equilibrate to room temperature before opening.
-
Analyze the purity of the sample using the validated HPLC method described above.
-
Visually inspect the sample for any changes in color or physical appearance.
5. Data Evaluation:
-
Compare the purity of the samples stored under accelerated conditions to the initial purity (time 0) and the purity of the control sample.
-
A significant change is defined as a failure to meet the established specification for purity.
Visualizations
Caption: Workflow for HPLC Purity Assessment.
Caption: Potential Degradation Pathways.
References
Troubleshooting common side reactions in 6-fluoro-2-methyl-1H-indole synthesis
Welcome to the technical support center for the synthesis of 6-fluoro-2-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 6-fluoro-2-methyl-1H-indole?
A1: The most prominently used methods for the synthesis of 6-fluoro-2-methyl-1H-indole are the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis. The Fischer method involves the acid-catalyzed reaction of 4-fluorophenylhydrazine with acetone.[1][2] The Leimgruber-Batcho route proceeds via the formation of an enamine from 4-fluoro-2-nitrotoluene, followed by a reductive cyclization.[3][4]
Q2: I am observing a low yield and multiple spots on my TLC plate during a Fischer Indole Synthesis. What are the likely side reactions?
A2: Low yields and multiple byproducts in the Fischer indole synthesis of 6-fluoro-2-methyl-1H-indole can be attributed to several side reactions:
-
Incomplete Cyclization: Insufficient heating or inadequate acid catalysis can lead to unreacted phenylhydrazone.[5]
-
Rearrangement and Dimerization: Strongly acidic conditions and high temperatures can cause the enamine intermediate or the final indole product to undergo further reactions, leading to complex mixtures.[5]
-
Isomer Formation: Although using a symmetrical ketone like acetone for the 2-methyl derivative minimizes this, the electron-withdrawing nature of the fluorine atom can potentially influence the direction of cyclization, leading to trace isomeric byproducts.[5]
-
Heterolytic N-N bond cleavage: Electron-donating substituents on the phenylhydrazine can sometimes lead to cleavage of the nitrogen-nitrogen bond, competing with the desired cyclization.[3]
Q3: My Leimgruber-Batcho synthesis is resulting in a significant amount of a polar byproduct. What could this be and how can I avoid it?
A3: A common side reaction in the Leimgruber-Batcho synthesis is the over-reduction of the enamine intermediate, which forms a 2-aminophenylethylamine derivative instead of the desired indole. This byproduct is typically more polar than the indole.[5]
To mitigate this, you can:
-
Choose the right reducing agent: While Raney nickel and hydrogen are common, alternatives like iron in acetic acid or sodium dithionite can offer better selectivity.[5]
-
Control reduction conditions: Carefully manage the hydrogen pressure and reaction time to prevent over-reduction.[5]
Fortunately, the basic nature of the 2-aminophenylethylamine byproduct allows for its easy removal from the neutral indole product through an acidic wash during the workup.[5]
Q4: I am struggling with the formation of tar-like materials in my synthesis. How can I minimize this?
A4: The formation of polymeric or tarry byproducts is often associated with harsh reaction conditions, particularly in syntheses like the Bischler-Möhlau synthesis, but can also occur in the Fischer indole synthesis under forcing conditions.[5] To reduce tar formation:
-
Lower the reaction temperature: Operating at a lower temperature can significantly decrease the rate of side reactions that lead to tar.[5]
-
Consider microwave irradiation: This technique has been reported to provide milder reaction conditions and improve yields.[5]
-
Optimize solvent choice: Experimenting with different high-boiling point solvents may lead to a more favorable reaction outcome.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Fischer Indole Synthesis: - Incomplete reaction - Suboptimal acid catalyst or concentration - Incorrect reaction temperatureLeimgruber-Batcho Synthesis: - Inefficient enamine formation - Incomplete reductive cyclization | Fischer Indole Synthesis: - Monitor the reaction by TLC to ensure completion. - Screen different Brønsted or Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂) and their concentrations.[2][5] - Optimize the reaction temperature; too high can cause degradation, too low can be incomplete.[5]Leimgruber-Batcho Synthesis: - Ensure complete reaction of 4-fluoro-2-nitrotoluene with DMF-DMA. - Verify the activity of the reducing agent (e.g., Raney Nickel, Pd/C) and ensure sufficient hydrogen pressure and reaction time.[5] |
| Multiple Spots on TLC | Fischer Indole Synthesis: - Presence of unreacted starting materials - Formation of rearrangement or dimerization productsLeimgruber-Batcho Synthesis: - Over-reduction to 2-aminophenylethylamine derivative - Presence of unreacted enamine intermediate | Fischer Indole Synthesis: - Ensure reaction goes to completion by monitoring with TLC. - Optimize acid catalyst and temperature to minimize side reactions.[5] - Purify the crude product using column chromatography.[5]Leimgruber-Batcho Synthesis: - Use a milder reducing agent or control reduction conditions. - Separate the polar byproduct with an acidic wash during workup.[5] - Ensure the reductive cyclization step is complete. |
| Poorly Reproducible Results | - Inconsistent quality of reagents or solvents - Variations in reaction setup and conditions (e.g., heating, stirring) - Moisture sensitivity of reagents | - Use reagents and solvents of consistent high purity. - Maintain precise control over reaction parameters like temperature, time, and stirring rate. - Use anhydrous solvents and perform reactions under an inert atmosphere where necessary.[6] |
Quantitative Data Summary
The following table summarizes quantitative data from a patented synthesis of 6-fluoro-2-methyl-1H-indole.
| Run | Starting Material | Reducing Agent | Acid | Solvent | Yield (%) | Reference |
| 1 | 4-fluoro-2-nitrophenyl acetone | Iron | 97% Sulfuric Acid | Toluene | 95.4 | [7] |
| 2 | 4-fluoro-2-nitrophenyl acetone | Iron | 97% Sulfuric Acid | Toluene | 93.2 | [7] |
| 3 | 1-(4-fluoro-2-nitrophenyl)propan-2-one | - | - | Toluene | 97.0 | [8] |
| 4 | 4-fluoro-2-nitrophenyl acetone | Zinc | Acetic Acid | Aqueous | 95 | [7] |
Experimental Protocols
Fischer Indole Synthesis of 6-fluoro-2-methyl-1H-indole
-
Hydrazone Formation: To a solution of 4-fluorophenylhydrazine (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add acetone (1.1 equivalents). Stir the mixture at room temperature until the formation of the phenylhydrazone is complete, which can be monitored by TLC.
-
Cyclization: Add a catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the reaction mixture. Heat the mixture to the appropriate temperature (typically between 80°C and 150°C) and monitor the reaction progress by TLC.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]
Leimgruber-Batcho Synthesis of 6-fluoro-2-methyl-1H-indole
-
Enamine Formation: React 4-fluoro-2-nitrotoluene (1 equivalent) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) in a suitable solvent like DMF. Heat the mixture to facilitate the formation of the enamine intermediate.[5]
-
Reductive Cyclization: To the solution containing the enamine, add a reducing agent. A common system is Raney nickel with hydrazine hydrate, or alternatively, iron powder in acetic acid. The reaction is typically heated to effect the reduction of the nitro group and subsequent cyclization.[3][5]
-
Work-up and Purification: After the reaction is complete, filter off the catalyst (if applicable). Extract the product with an organic solvent. Wash the organic layer with an acidic solution to remove basic byproducts, followed by a brine wash. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Visualizations
Caption: Workflow for the Fischer Indole Synthesis of 6-fluoro-2-methyl-1H-indole.
Caption: Workflow for the Leimgruber-Batcho Synthesis of 6-fluoro-2-methyl-1H-indole.
References
- 1. Buy 6-fluoro-2-methyl-1H-indole | 40311-13-5 [smolecule.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 8. 6-FLUORO-2-METHYLINDOLE | 40311-13-5 [chemicalbook.com]
Technical Support Center: Scaling Up 6-Fluoro-2-methyl-1H-indole for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scaled-up production of 6-fluoro-2-methyl-1H-indole. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory-scale synthesis to preclinical batch production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 6-fluoro-2-methyl-1H-indole, focusing on the most common and scalable synthetic routes: the Fischer Indole Synthesis and the Leimgruber-Batcho Synthesis.
Fischer Indole Synthesis Troubleshooting
Issue: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrazone Formation | Ensure the purity of the 4-fluorophenylhydrazine and acetone starting materials. Consider forming the hydrazone as a separate step before introducing the acid catalyst. Water removal during this step can drive the equilibrium towards product formation. |
| Suboptimal Acid Catalyst | The choice and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) are critical.[1][2] A systematic screening of different acids and their concentrations may be necessary to find the optimal conditions for this specific substrate. |
| Incorrect Reaction Temperature | Carefully monitor and control the reaction temperature. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition of the starting materials or product.[1][2] |
| Electron-Donating Groups | The presence of strong electron-donating groups on the phenylhydrazine ring can sometimes lead to N-N bond cleavage as a competing reaction to the desired cyclization.[1][3] |
Issue: Multiple Spots on TLC, Indicating Side Product Formation
| Possible Cause | Troubleshooting Steps |
| Isomer Formation | The electron-withdrawing nature of the fluorine atom at the 6-position can influence the direction of the cyclization, potentially leading to the formation of regioisomers.[2] Confirm the structure of your product using analytical methods like NMR spectroscopy. |
| Rearrangement and Dimerization | Under strongly acidic conditions, the enamine intermediate or the final indole product can undergo further reactions, leading to complex mixtures.[2] Optimization of the acid catalyst and temperature can mitigate these side reactions. |
| Aldol Condensation | Acetone can undergo self-condensation under acidic conditions, leading to byproducts.[4] Using a dropwise addition of acetone to the heated reaction mixture can help to minimize this side reaction. |
dot
References
Elucidating the mechanism of action of 6-fluoro-2-methyl-1H-indole derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate their experiments with 6-fluoro-2-methyl-1H-indole derivatives. The content is organized by the primary mechanisms of action and includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.
Section 1: Anticancer Activity
6-Fluoro-2-methyl-1H-indole derivatives have emerged as promising scaffolds for the development of novel anticancer agents. Their mechanisms of action often involve the inhibition of key proteins in cancer cell signaling and proliferation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: Anticancer Assays
Q1: We are observing high variability in our kinase inhibition assays. What are the common causes and solutions?
A1: High variability in kinase inhibition assays can stem from several factors. Here’s a troubleshooting guide:
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Inconsistent Reagent Preparation: Ensure all reagents, including the kinase, substrate, ATP, and inhibitor solutions, are prepared fresh and accurately diluted. Use calibrated pipettes to minimize volume errors.
-
Suboptimal Assay Conditions:
-
Incubation Time: A kinase reaction that proceeds for too long can lead to an underestimation of inhibitor potency. Aim for initial velocity conditions, where substrate conversion is typically below 20%.[1]
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Maintain a consistent temperature throughout the assay.[1]
-
DMSO Concentration: Keep the final DMSO concentration consistent across all wells, as it can impact kinase activity.[1]
-
-
Order of Reagent Addition: The sequence of adding reagents can influence the results. It is important to maintain a consistent order for all experiments.[1]
-
Compound Interference:
-
Fluorescence: If you are using a fluorescence-based assay, the test compound itself might be fluorescent, leading to false positives. Check for this by measuring the fluorescence of the compound alone.
-
Luciferase Inhibition: In assays that use luciferase to measure ATP consumption (e.g., Kinase-Glo®), compounds that inhibit luciferase can be mistaken for kinase inhibitors. A counterscreen against luciferase can address this.[1]
-
Q2: Our tubulin polymerization assay shows no polymerization signal. What could be the issue?
A2: A lack of tubulin polymerization is a common issue that can be traced to several factors:
-
Inactive Tubulin: Tubulin is a sensitive protein. Ensure it has been stored correctly at -70°C and avoid multiple freeze-thaw cycles. Do not refreeze any leftover diluted tubulin.[2]
-
Incorrect Spectrophotometer Settings: For absorbance-based assays, the spectrophotometer should be set to "kinetic mode" and read at 340 nm.[2] For fluorescence-based assays, typical wavelengths are 340-360 nm for excitation and 410-460 nm for emission.[2]
-
Suboptimal Temperature: Tubulin polymerization is highly dependent on temperature, with 37°C being optimal. A lower temperature will significantly slow down the polymerization rate. Ensure the microplate reader is pre-warmed to 37°C.[2]
-
Premature Polymerization: To prevent the tubulin from polymerizing before the assay begins, keep all buffers and the tubulin itself on ice.[2]
-
Low Tubulin Concentration: A concentration of tubulin that is too low can result in poor polymerization.[2]
Q3: We are seeing compound precipitation in our tubulin polymerization assay. How can we address this?
A3: Compound precipitation can cause light scattering, mimicking microtubule assembly and leading to false positives.[3]
-
Visual Inspection: Carefully inspect the wells for any visible precipitate.
-
Solubility Test: Test the compound in the assay buffer alone to see if it causes an increase in absorbance or fluorescence.
-
DMSO Concentration: Ensure the final concentration of DMSO is low (typically ≤2%) to avoid solubility issues.[3]
Quantitative Data: Anticancer Activity of Indole Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various indole derivatives against key cancer targets.
| Target | Indole Derivative | IC50 (µM) | Reference |
| EGFR | Compound 4g (Indolyl-pyrimidine) | 0.25 | [4] |
| EGFR | Compound 4f (Indolyl-pyrimidine) | 0.38 | [4] |
| EGFR | Compound 4h (Indolyl-pyrimidine) | 0.39 | [4] |
| EGFR | Compound 3g (Indolyl-pyrimidine) | 0.50 | [4] |
| EGFR | Erlotinib (Reference) | 0.30 | [4] |
| BRAFV600E | Compound Va (Indole-2-carboxamide) | 0.067 | [5] |
| BRAFV600E | Erlotinib (Reference) | 0.060 | [5] |
| VEGFR-2 | Compound 7 (1H-Indole derivative) | 0.025 | [6] |
| VEGFR-2 | Sorafenib (Reference) | 0.035 | [6] |
| Tubulin Polymerization | Compound 1k (Heterocyclyl-1H-indole) | 0.58 | [7] |
| Tubulin Polymerization | Compound 9 (Benzimidazole-indole) | 1.5 | [7] |
| Tubulin Polymerization | Compound 21 (Fused indole) | 0.15 | [7] |
Experimental Protocols: Anticancer Assays
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest (e.g., EGFR, BRAFV600E, VEGFR-2)
-
Kinase substrate peptide
-
ATP
-
Test compound (6-fluoro-2-methyl-1H-indole derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a kinase reaction mixture containing the substrate and ATP in the kinase assay buffer.
-
Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
This protocol describes a method for monitoring the polymerization of tubulin into microtubules by measuring the increase in optical density.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (10 mM in GTB)
-
Test compound (6-fluoro-2-methyl-1H-indole derivative)
-
Paclitaxel (positive control for polymerization enhancement)
-
Colchicine (positive control for polymerization inhibition)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation:
-
Keep all buffers and tubulin on ice.
-
Reconstitute lyophilized tubulin to a concentration of 10 mg/ml in ice-cold GTB with 1 mM GTP.
-
-
Assay Setup:
-
Pre-warm a 96-well plate to 37°C in the spectrophotometer.
-
On ice, prepare the tubulin polymerization reaction mix. For a final volume of 100 µl and a tubulin concentration of 3 mg/ml, combine the test compound or vehicle control, GTP (final concentration 1 mM), and ice-cold GTB.
-
-
Initiate Polymerization:
-
Add the reconstituted tubulin to the reaction mix in the pre-warmed plate.
-
Immediately start the kinetic measurement at 340 nm, taking readings every 30-60 seconds for at least 60 minutes.[2]
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each condition.
-
Analyze the polymerization curves to determine the effect of the test compound on the lag time, the maximum rate of polymerization (Vmax), and the final polymer mass.[9]
-
Visualizations: Anticancer Pathways and Workflows
Caption: EGFR signaling pathway and the inhibitory action of indole derivatives.
Caption: Experimental workflow for a tubulin polymerization assay.
Section 2: Antiviral Activity
Derivatives of the indole scaffold have shown promise as antiviral agents, particularly against HIV and Hepatitis C virus (HCV).
Frequently Asked Questions (FAQs) & Troubleshooting Guide: Antiviral Assays
Q1: Our plaque reduction assay is not showing any plaques, even in the control wells. What could be the problem?
A1: The absence of plaques in a plaque assay can be due to several reasons:
-
Virus Inactivity: The virus stock may have lost its infectivity due to improper storage or age.
-
Cell Health: The host cell monolayer must be healthy and confluent for proper plaque formation. Ensure the cells are not overgrown or stressed.
-
Incorrect Virus Titer: The initial virus concentration might be too low to produce visible plaques. It is crucial to perform a virus titration to determine the optimal multiplicity of infection (MOI).[2]
-
Overlay Medium Issues: The overlay (e.g., agarose or methylcellulose) may have been too hot when added, killing the cells. Conversely, if the overlay is too viscous, it can inhibit plaque spread.
Q2: The results of our plaque reduction assay are inconsistent between replicates. What can we do to improve reproducibility?
A2: Inconsistent results in plaque assays often point to technical variability:
-
Pipetting Errors: Ensure accurate and consistent pipetting of the virus inoculum and overlay medium.
-
Uneven Virus Distribution: Gently rock the plates during virus adsorption to ensure an even distribution of the virus across the cell monolayer.[2]
-
Cell Monolayer Inconsistency: Ensure that the cell monolayers are uniformly confluent across all wells.
-
Staining and Washing: Be gentle during the staining and washing steps to avoid dislodging the cell monolayer.
Quantitative Data: Antiviral Activity of Indole Derivatives
| Virus | Indole Derivative | Activity (EC50/IC50) | Reference |
| HIV-1 Integrase | Indole-2-carboxylic acid derivative 20a | IC50 = 0.13 µM | [10] |
| HIV-1 | 6-Desfluoroquinolone derivative HM-13 | EC50 = 0.025 µg/ml | [11] |
| HCV (genotype 1b) | 2-phenyl-4,5,6,7-Tetrahydro-1H-indole 39 | EC50 = 7.9 µM | [12] |
| HCV (genotype 2a) | 2-phenyl-4,5,6,7-Tetrahydro-1H-indole 39 | EC50 = 2.6 µM | [12] |
| Influenza A | Indole-2-carboxylate derivative 14f | IC50 = 7.53 µmol/L | [13] |
| Coxsackie B3 | Indole-2-carboxylate derivative 8f | SI = 17.1 | [13] |
Experimental Protocol: Plaque Reduction Assay
This protocol is used to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock of known titer
-
Test compound (6-fluoro-2-methyl-1H-indole derivative)
-
Serum-free cell culture medium
-
Overlay medium (e.g., 1% methylcellulose in medium)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in serum-free medium.
-
Cell Treatment: Remove the growth medium from the confluent cell monolayers and wash once with PBS. Add the compound dilutions to the wells and incubate for 1 hour at 37°C. Include a "no drug" virus control and a "no virus" cell control.
-
Virus Infection: Infect the cells (excluding the cell control wells) with the virus at an MOI that produces 50-100 plaques per well. Add the virus directly to the medium containing the corresponding compound concentration.
-
Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.
-
Overlay Application: After adsorption, remove the inoculum containing the compound and virus. Add 2 mL of overlay medium containing the respective concentrations of the compound to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization:
-
Fix the cells by adding 1 mL of fixative solution to each well and incubate for at least 30 minutes.
-
Carefully remove the overlay and the fixing solution.
-
Stain the cells with 0.5 mL of crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.[2]
-
Visualizations: Antiviral Assay Workflow
Caption: Workflow for a plaque reduction antiviral assay.
Section 3: Neuroactive Potential
The indole nucleus is a common feature in many neuroactive compounds due to its structural similarity to neurotransmitters like serotonin. While specific data on 6-fluoro-2-methyl-1H-indole derivatives is limited, the general class of indole derivatives has been explored for its interaction with serotonin and dopamine receptors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: Neuroreceptor Binding Assays
Q1: We are experiencing high non-specific binding in our radioligand binding assay. How can we reduce it?
A1: High non-specific binding (NSB) can obscure the specific binding signal. Here are some strategies to reduce it:
-
Optimize Blocking Agents: Incorporate Bovine Serum Albumin (BSA) into the assay buffer to coat surfaces and reduce non-specific interactions.
-
Adjust Assay Conditions: Shorter incubation times and lower temperatures can sometimes decrease NSB. However, ensure that equilibrium for specific binding is still reached.
-
Optimize Washing Steps: Increase the number of washes or the volume of cold wash buffer to more effectively remove unbound radioligand.
-
Receptor Concentration: Use the lowest concentration of your membrane preparation that still provides a robust specific binding signal.[1]
-
Filter Pre-soaking: Soaking filter mats in a buffer containing a blocking agent like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[1]
Q2: The specific binding of our radioligand is too low. What are the potential causes?
A2: Low specific binding can be due to a variety of factors:
-
Receptor Integrity: Ensure proper storage and handling of the receptor preparation. The receptor may have degraded.
-
Radioligand Issues:
-
Confirm the radioligand concentration is accurate.
-
Check the stability of the radioligand under the experimental conditions.
-
Ensure the specific activity of the radioligand is high enough to detect binding.
-
-
Suboptimal Assay Conditions:
-
The incubation time may not be long enough to reach equilibrium.
-
The buffer composition (pH, ionic strength) may not be optimal for binding.
-
Quantitative Data: Neuroactive Indole Derivatives
| Receptor | Derivative | Binding Affinity (Ki/IC50/EC50) | Reference |
| Serotonin 5-HT1A | 6-Fluorotryptamine | Ki = 267 nM, EC50 = 54 nM | [14] |
| Serotonin 5-HT2A | 6-Fluorotryptamine | Ki = 606 nM, EC50 = 81 nM | [14] |
| Dopamine D2 | Indole piperidine derivative 6 | Ki = 0.44 nM | [15] |
| Dopamine D3 | Indole piperidine derivative 6 | Ki = 18 nM | [15] |
Experimental Protocol: Radioligand Receptor Binding Assay (Filtration-Based)
This protocol describes a method to determine the binding affinity of a compound to a specific receptor.
Materials:
-
Cell membrane preparation expressing the receptor of interest
-
Radioligand specific for the receptor
-
Test compound (6-fluoro-2-methyl-1H-indole derivative)
-
Assay buffer
-
Wash buffer (ice-cold)
-
Glass fiber filter mats
-
Cell harvester/filtration apparatus
-
Scintillation counter and scintillation cocktail
Procedure:
-
Receptor and Ligand Preparation:
-
Thaw the membrane preparation and resuspend it in the assay buffer.
-
Prepare serial dilutions of the unlabeled test compound and a fixed concentration of the radioligand in the assay buffer.
-
-
Assay Plate Setup:
-
Total Binding: Add assay buffer, radioligand, and membrane preparation to the wells.
-
Non-specific Binding (NSB): Add a high concentration of a known unlabeled ligand, radioligand, and membrane preparation to the wells.
-
Competition: Add the test compound dilutions, radioligand, and membrane preparation to the wells.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).[7]
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.[7]
-
-
Counting:
-
Dry the filter mat and add a scintillation cocktail.
-
Count the radioactivity (counts per minute, CPM) in each sample using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB CPM from the total binding CPM.
-
Plot the specific binding against the concentration of the test compound.
-
Determine the IC50 value from the competition curve and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Visualizations: Neuroreceptor Binding Assay Logic
Caption: Logical diagram of a competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 11. Novel In Vivo Model for the Study of Human Immunodeficiency Virus Type 1 Transcription Inhibitors: Evaluation of New 6-Desfluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-Fluorotryptamine - Wikipedia [en.wikipedia.org]
- 15. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Limited Solubility of 6-fluoro-2-methyl-1H-indole in Aqueous Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the limited aqueous solubility of 6-fluoro-2-methyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the initial indicators of poor aqueous solubility for 6-fluoro-2-methyl-1H-indole?
A1: Initial indicators of poor aqueous solubility for 6-fluoro-2-methyl-1H-indole include the formation of a cloudy suspension or visible precipitate when the compound is added to aqueous media, difficulty in achieving the desired concentration, and inconsistent results in biological assays. The compound is a white to pale yellow solid with good solubility in organic solvents, which often suggests limited solubility in aqueous systems.[1]
Q2: Why is addressing the solubility of 6-fluoro-2-methyl-1H-indole critical for my research?
A2: For a compound to be absorbed and exert a pharmacological effect, it must be in a dissolved state. Poor aqueous solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in vivo.[2][3] Addressing solubility is a critical step in the development of new chemical entities to ensure reliable and reproducible experimental outcomes.
Q3: What are the primary strategies to enhance the aqueous solubility of 6-fluoro-2-methyl-1H-indole?
A3: Several techniques can be employed to improve the solubility of poorly water-soluble compounds.[2][4] These can be broadly categorized as physical and chemical modifications. Common approaches include the use of co-solvents, pH adjustment, addition of surfactants, complexation with cyclodextrins, and particle size reduction.[2][5][6][7]
Troubleshooting Guide
Issue 1: The compound precipitates out of solution after initial dissolution.
Q1: I dissolved 6-fluoro-2-methyl-1H-indole in an organic solvent and then diluted it into my aqueous buffer, but a precipitate formed over time. What is happening?
A1: This phenomenon is known as "precipitation upon dilution" and occurs when the concentration of the organic co-solvent is no longer sufficient to keep the hydrophobic compound in solution. The aqueous environment drives the poorly soluble molecules to aggregate and precipitate.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Systematically evaluate different concentrations of the co-solvent. The goal is to use the minimum amount of co-solvent necessary to maintain solubility while minimizing potential toxicity or off-target effects in your experimental system.
-
Screen Different Co-solvents: Not all co-solvents are equally effective. Test a panel of pharmaceutically acceptable co-solvents to find the most suitable one for 6-fluoro-2-methyl-1H-indole.
-
Consider a Surfactant: Surfactants can stabilize the compound in the aqueous phase by forming micelles that encapsulate the hydrophobic molecule.[8]
Issue 2: Low and inconsistent results in cell-based assays.
Q2: My in vitro assays with 6-fluoro-2-methyl-1H-indole are showing high variability and lower than expected activity. Could this be a solubility issue?
A2: Yes, poor aqueous solubility is a common cause of inconsistent results in cell-based assays. If the compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration.
Troubleshooting Steps:
-
Visually Inspect Your Stock Solution: Before adding the compound to your assay, ensure your stock solution is clear and free of any precipitate.
-
Prepare a Solubilized Formulation: Employ a solubilization technique such as using a co-solvent system or a cyclodextrin complex to prepare your dosing solutions.
-
Determine the Kinetic Solubility: Perform a kinetic solubility assay to understand the concentration at which the compound starts to precipitate in your specific assay medium.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common approaches for enhancing the solubility of poorly water-soluble compounds like 6-fluoro-2-methyl-1H-indole. The effectiveness of each method will be compound-specific and requires experimental validation.
| Solubilization Technique | General Principle | Typical Excipients/Methods | Potential Advantages | Potential Disadvantages |
| Co-solvency | Reducing the polarity of the aqueous solvent system.[5][9] | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO).[9] | Simple and widely used. Can significantly increase solubility. | Potential for in vivo toxicity or precipitation upon dilution.[10] |
| pH Adjustment | Ionizing the compound to a more soluble form.[11][12] | Acidic or basic buffers. | Effective for ionizable compounds. | Only applicable if the compound has an ionizable group. Can affect physiological relevance.[11] |
| Surfactant Solubilization | Encapsulating the hydrophobic compound within micelles.[8] | Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span®), Poloxamers. | Can achieve high drug loading. | Potential for cell toxicity and interference with biological assays.[13] |
| Cyclodextrin Complexation | Forming an inclusion complex where the hydrophobic compound resides within the cyclodextrin cavity.[14] | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[15] | Can improve solubility and stability. Generally low toxicity.[16] | Complex formation is specific to the guest molecule. Can be a more expensive option. |
| Particle Size Reduction | Increasing the surface area to volume ratio, which can enhance the dissolution rate.[7] | Micronization, Nanosuspension. | Improves dissolution rate. | Does not increase the equilibrium solubility.[6] |
Experimental Protocols
Protocol 1: Screening of Co-solvents for Solubility Enhancement
Objective: To identify an effective co-solvent and its optimal concentration for solubilizing 6-fluoro-2-methyl-1H-indole in an aqueous buffer.
Materials:
-
6-fluoro-2-methyl-1H-indole
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Panel of co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)
-
Vials
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare stock solutions of 6-fluoro-2-methyl-1H-indole in each co-solvent at a high concentration (e.g., 10 mg/mL).
-
In separate vials, prepare a series of co-solvent/aqueous buffer mixtures at different ratios (e.g., 1:99, 5:95, 10:90 v/v).
-
Add a small aliquot of the compound's stock solution to each co-solvent/buffer mixture to achieve a target final concentration that is expected to be above its aqueous solubility.
-
Vortex the vials vigorously for 1 minute.
-
Equilibrate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved 6-fluoro-2-methyl-1H-indole using a validated HPLC method.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
Objective: To prepare an inclusion complex of 6-fluoro-2-methyl-1H-indole with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
6-fluoro-2-methyl-1H-indole
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.
-
Slowly add an excess amount of 6-fluoro-2-methyl-1H-indole to the HP-β-CD solution while stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Filter the suspension to remove the undissolved compound.
-
Freeze the resulting clear solution (e.g., at -80°C).
-
Lyophilize the frozen solution to obtain a solid powder of the 6-fluoro-2-methyl-1H-indole/HP-β-CD inclusion complex.
-
The solubility of the complex in aqueous media can then be determined and compared to that of the free compound.
Visualizations
Caption: A decision-making workflow for selecting and implementing a suitable solubilization strategy.
Caption: A stepwise experimental workflow for screening and selecting an optimal co-solvent system.
References
- 1. chembk.com [chembk.com]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. jocpr.com [jocpr.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. future4200.com [future4200.com]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Metabolic Stability of 6-Fluoro-2-Methyl-1H-Indole-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of 6-fluoro-2-methyl-1H-indole-based compounds.
Troubleshooting Guide: Common Issues in Metabolic Stability Experiments
This guide addresses specific problems you might encounter during your in vitro metabolic stability assays.
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid degradation of the test compound in the liver microsomal assay. | High intrinsic clearance due to metabolism. The 2-methyl group and the indole ring are likely metabolic hotspots susceptible to oxidation by Cytochrome P450 (CYP) enzymes, particularly CYP2A6 and CYP2E1.[1][2][3] | 1. Confirm CYP-mediated metabolism: Co-incubate the compound with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT).[4] A significant decrease in degradation confirms CYP involvement. 2. Identify specific CYP isozymes: Use individual recombinant human CYP enzymes to pinpoint which isoforms are responsible for the metabolism.[5] 3. Metabolite identification: Use LC-MS/MS to identify the metabolites formed. Look for hydroxylated species on the 2-methyl group or the indole ring.[6][7][8] 4. Structural modification: See the "Strategies to Enhance Metabolic Stability" section below for guidance on blocking metabolic hotspots. |
| High variability in half-life (t½) values between experiments. | Inconsistent experimental conditions. | 1. Microsome quality: Ensure consistent source, lot, and proper handling of liver microsomes. Thaw them quickly at 37°C and keep on ice.[9] 2. Pipetting accuracy: Calibrate pipettes regularly and use low-retention tips to ensure accurate concentrations of the compound, microsomes, and cofactors.[9] 3. Precise timing: Use a multichannel pipette to start and stop reactions, especially for compounds with high turnover.[9] 4. Solvent effects: Keep the final concentration of organic solvents (like DMSO) low and consistent across all wells. |
| No degradation of the test compound is observed. | The compound is highly stable, or the assay conditions are not optimal for metabolism. | 1. Positive controls: Ensure that positive control compounds with known metabolic liabilities (e.g., verapamil, testosterone) are degrading as expected. 2. Cofactor activity: Verify the activity of the NADPH regenerating system. Prepare it fresh for each experiment.[10] 3. Microsomal protein concentration: For highly stable compounds, you may need to increase the microsomal protein concentration or the incubation time to observe degradation.[11] 4. Analytical sensitivity: Confirm that your LC-MS/MS method is sensitive enough to detect small changes in the parent compound concentration. |
| Poor recovery of the compound at time zero. | Non-specific binding to the assay plate or instability in the assay buffer. | 1. Plate binding: Use low-binding plates. Include a control with no microsomes to assess binding to the plate. 2. Buffer stability: Check the stability of your compound in the incubation buffer without microsomes or NADPH to rule out chemical degradation. |
| Interference from matrix effects in LC-MS/MS analysis. | Endogenous components of the microsomal matrix can suppress or enhance the ionization of the analyte. | 1. Sample preparation: Perform a protein precipitation step followed by centrifugation to remove the bulk of the microsomal proteins.[12] 2. Internal standard: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. 3. Chromatographic separation: Optimize the HPLC method to separate the analyte from interfering matrix components.[6] |
Frequently Asked Questions (FAQs)
Metabolic Liabilities and Strategies
Q1: What are the most likely metabolic hotspots on the 6-fluoro-2-methyl-1H-indole scaffold?
A1: The primary metabolic liabilities are likely oxidation of the 2-methyl group and aromatic hydroxylation of the indole ring system.[2][3] The 2-methyl group is particularly susceptible to CYP-mediated oxidation to form a hydroxymethyl metabolite, which can be further oxidized. The indole ring itself can be hydroxylated at various positions by CYP enzymes.
Q2: How does the 6-fluoro substituent affect metabolic stability?
A2: The 6-fluoro substituent is generally introduced to enhance metabolic stability by blocking a potential site of aromatic hydroxylation.[13] As an electron-withdrawing group, it can also decrease the electron density of the indole ring, making it less susceptible to oxidative metabolism. However, it does not completely prevent metabolism at other sites.
Q3: What are some effective strategies to block the metabolism of the 2-methyl group?
A3:
-
Bioisosteric replacement: Replacing the methyl group with a less metabolically labile group can be effective. Consider replacing -CH₃ with -CF₃ or a cyclopropyl group.
-
Deuteration: Replacing the hydrogens on the methyl group with deuterium (to form -CD₃) can slow down the rate of CYP-mediated C-H bond cleavage due to the kinetic isotope effect.
-
Introduction of steric hindrance: Introducing bulky groups near the 2-methyl position can sterically hinder the approach of CYP enzymes.
Q4: What are some bioisosteric replacements for the indole scaffold itself to improve metabolic stability?
A4: While maintaining the core pharmacophore is often crucial, if the indole nitrogen or ring system is a point of metabolic instability, you could consider bioisosteres such as azaindoles, indazoles, or benzimidazoles.[7][14] These replacements can alter the electronic properties and metabolic profile of the molecule.
Experimental Design and Data Interpretation
Q5: What are the key parameters I should determine from a liver microsomal stability assay?
A5: The key parameters are the in vitro half-life (t½) and the intrinsic clearance (CLint).[15] The half-life is the time it takes for 50% of the compound to be metabolized. Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound, independent of physiological factors like blood flow.
Q6: How do I calculate the in vitro half-life and intrinsic clearance?
A6:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Half-life (t½) is calculated as 0.693 / k.[9]
-
Intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration) x 1000.[9]
Q7: What is the purpose of an NADPH regenerating system in the assay?
A7: CYP enzymes require NADPH as a cofactor to function. An NADPH regenerating system (typically consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) ensures a continuous supply of NADPH throughout the incubation period, maintaining the metabolic activity of the microsomes.[10]
Quantitative Data on Metabolic Stability of Indole Derivatives
| Compound | Structure | Modification | % Remaining after 1h in HLM | Reference |
| Ko143 | Potent ABCG2 Inhibitor | Baseline Indole Derivative | 23% | [16] |
| Compound 2 | Bisbenzoyl Indole | Methoxy benzoyl substitution | 56% | [16] |
| Compound 8 | Monobenzoyl Indole | Methoxy benzoyl substitution | 78% | [16] |
This data demonstrates that substitutions on the indole scaffold can significantly enhance metabolic stability.[16]
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life and intrinsic clearance of a 6-fluoro-2-methyl-1H-indole-based compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
100 mM Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare working solutions of the test compound in buffer.
-
Thaw liver microsomes at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in buffer. Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an excess of ice-cold stop solution.
-
For the 0-minute time point, add the stop solution before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.
-
Calculate the half-life and intrinsic clearance as described in FAQ Q6.
-
Protocol 2: Metabolite Identification using HPLC-MS/MS
Objective: To identify the potential metabolites of a 6-fluoro-2-methyl-1H-indole-based compound.
Materials:
-
Samples from the liver microsomal stability assay
-
HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 HPLC column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Chromatographic Separation:
-
Inject the supernatant from the microsomal incubation onto the HPLC system.
-
Use a gradient elution to separate the parent compound from its metabolites.
-
-
Mass Spectrometry Analysis:
-
Acquire data in both positive and negative ion modes.
-
Perform full scan MS to detect all ions.
-
Perform data-dependent MS/MS to obtain fragmentation spectra of the detected ions.
-
-
Data Analysis:
-
Compare the chromatograms of the incubated samples with a control sample (0-minute time point) to identify new peaks corresponding to metabolites.
-
Determine the accurate mass of the potential metabolite peaks and predict their elemental composition.
-
Analyze the MS/MS fragmentation patterns to elucidate the structure of the metabolites. Common metabolic transformations to look for include hydroxylation (+16 Da), demethylation (-14 Da), and glucuronidation (+176 Da).[8]
-
Visualizations
Caption: Predicted metabolic pathway of 6-fluoro-2-methyl-1H-indole.
Caption: Workflow for a liver microsomal stability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic studies on the cytochrome P450-catalyzed dehydrogenation of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)-Based Drug Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Potential strategies for minimizing mechanism-based inhibition of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Verifying the Structural Integrity of 6-fluoro-2-methyl-1H-indole: A 19F NMR Comparative Analysis
For researchers, scientists, and professionals in drug development, confirming the precise structure of novel compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this process, and for fluorinated molecules, 19F NMR provides unparalleled sensitivity and resolution. This guide offers a comparative analysis of the expected 19F NMR data for 6-fluoro-2-methyl-1H-indole against related fluorinated indole derivatives, supported by a detailed experimental protocol for data acquisition.
The fluorine-19 nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in strong, sharp signals and a wide range of chemical shifts that are highly sensitive to the local electronic environment.[1][2] For aromatic systems, the position of the fluorine substituent and the nature of other groups on the ring significantly influence the 19F chemical shift.[3]
Comparative 19F NMR Data of Fluorinated Indoles
To confirm the structure of 6-fluoro-2-methyl-1H-indole, its experimental 19F NMR spectrum should be compared with data from analogous compounds. The table below summarizes typical 19F NMR chemical shifts for various fluoroindole derivatives. The chemical shift of the fluorine atom is influenced by the electron-donating or -withdrawing nature of other substituents on the indole ring.
| Compound | Position of Fluorine | Other Substituents | Solvent | Reported ¹⁹F Chemical Shift (ppm) |
| 6-fluoro-2-methyl-1H-indole (Target) | 6 | 2-methyl | CDCl₃ (Expected) | ~ -120 to -125 |
| 6-fluoroindole-2-carboxylic acid | 6 | 2-carboxylic acid | DMSO-d₆ | Not explicitly stated, but data is available[4] |
| 5-fluoroindole | 5 | None | NaPi buffer | Not explicitly stated, but spectrum is available |
| 4-fluorotryptophan | 4 | 3-(2-amino-2-carboxyethyl) | Not specified | Not explicitly stated, but data is available[5] |
| 5-fluorotryptophan | 5 | 3-(2-amino-2-carboxyethyl) | Not specified | Not explicitly stated, but data is available[5] |
| 6-fluorotryptophan | 6 | 3-(2-amino-2-carboxyethyl) | Not specified | Not explicitly stated, but data is available[5] |
| 7-fluorotryptophan | 7 | 3-(2-amino-2-carboxyethyl) | Not specified | Not explicitly stated, but data is available[5] |
Note: Chemical shifts are referenced to an external standard, typically CFCl₃ (0 ppm). Negative values indicate a resonance upfield of the reference.
The presence of the electron-donating methyl group at the 2-position in the target molecule is expected to have a minor shielding effect on the fluorine at the 6-position compared to unsubstituted 6-fluoroindole. In contrast, an electron-withdrawing group like a carboxylic acid at the 2-position would likely cause a downfield shift (less negative) of the fluorine resonance.
The Significance of Proton-Fluorine Coupling
In addition to the chemical shift, the coupling of the fluorine atom to nearby protons (¹H-¹⁹F coupling) provides valuable structural information.[1] For a fluorine atom at the 6-position of the indole ring, one would expect to observe coupling to the protons at positions 5 and 7. The magnitude of these coupling constants (J-values) is dependent on the number of bonds separating the nuclei.
-
³JH5-F6 (ortho coupling): Typically in the range of 8-10 Hz.
-
³JH7-F6 (ortho coupling): Typically in the range of 8-10 Hz.
-
⁴JH4-F6 (meta coupling): Typically smaller, around 4-6 Hz.[6]
-
Longer-range couplings: Couplings over more than four bonds are generally small (0.5-3.0 Hz) and may not always be resolved.[7]
The observed splitting pattern in the ¹⁹F NMR spectrum, which will be a doublet of doublets (or a more complex multiplet if further couplings are resolved), is a key diagnostic feature for confirming the 6-fluoro substitution pattern.
Experimental Protocol for 19F NMR Analysis
Acquiring high-quality 19F NMR data is crucial for accurate structural elucidation. The following is a detailed protocol for the analysis of a small organic molecule like 6-fluoro-2-methyl-1H-indole.
1. Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 5-20 mg of the 6-fluoro-2-methyl-1H-indole sample.[8]
-
Choosing a Solvent: Select a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[8]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.[8][9]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the liquid height is between 4.0 and 5.0 cm.[8][9]
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[8]
2. NMR Instrument Setup and Data Acquisition:
-
Instrument Tuning: Tune the NMR probe to the ¹⁹F frequency.[10]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[8]
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse ¹⁹F experiment (e.g., zgfhigqn on a Bruker spectrometer for ¹H-decoupled spectra) is typically used.[11] For observing H-F coupling, a ¹H-coupled ¹⁹F experiment should be performed.
-
Spectral Width: Set a wide spectral width initially (e.g., 200-300 ppm) to ensure the signal is captured, and then narrow it as needed.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 to 64 scans for a sample of this concentration).[11]
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure the nuclei have returned to equilibrium between pulses.[11]
-
-
Referencing: The chemical shifts should be referenced to an appropriate internal or external standard, such as CFCl₃ (0 ppm) or trifluoroacetic acid (TFA).[5]
3. Data Processing and Analysis:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Peak Picking and Integration: Identify the ¹⁹F signal(s) and integrate the peak area(s).
-
Coupling Constant Measurement: If a ¹H-coupled spectrum was acquired, measure the J-values from the splitting pattern of the multiplet.
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of 6-fluoro-2-methyl-1H-indole using 19F NMR analysis.
By following this comprehensive guide, researchers can confidently utilize 19F NMR spectroscopy to verify the structure of 6-fluoro-2-methyl-1H-indole and other novel fluorinated compounds, ensuring the integrity of their research and development efforts.
References
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Analytical Characterization of 6-fluoro-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 6-fluoro-2-methyl-1H-indole, a fluorinated indole derivative of interest in medicinal chemistry and drug development. The primary focus is on its mass spectrometry fragmentation pattern, with comparative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols are provided to facilitate the replication of these analytical methods.
Executive Summary
6-Fluoro-2-methyl-1H-indole (C₉H₈FN, M.W. 149.16 g/mol ) is a heterocyclic compound with potential applications in pharmaceutical research.[1] Accurate analytical characterization is crucial for its identification, purity assessment, and structural elucidation. This guide compares the utility of mass spectrometry, NMR, and IR spectroscopy in achieving a comprehensive analytical profile of this compound.
Mass Spectrometry Analysis
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of 6-fluoro-2-methyl-1H-indole through analysis of its fragmentation pattern.
Fragmentation Pattern:
Under typical EI-MS conditions, 6-fluoro-2-methyl-1H-indole exhibits a characteristic fragmentation pathway. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 149.[1] The fragmentation is influenced by the presence of the fluorine and methyl substituents on the indole ring.
The fragmentation process begins with the ionization of the molecule, followed by the cleavage of specific bonds to form stable fragment ions. The proposed fragmentation pathway is as follows:
-
Molecular Ion (m/z 149): The intact molecule with a single positive charge.
-
Loss of a Methyl Radical (m/z 134): The most favorable fragmentation involves the loss of a methyl radical (•CH₃) from the 2-position, resulting in the base peak at m/z 134. This fragment is likely a stable quinolinium-like cation.
-
Loss of Hydrogen Fluoride (m/z 129): Another characteristic fragmentation is the elimination of a neutral hydrogen fluoride (HF) molecule from the molecular ion, yielding a fragment at m/z 129.
-
Formation of Phenyl Cation (m/z 77): Cleavage of the indole ring can lead to the formation of a phenyl cation ([C₆H₅]⁺) at m/z 77.
The following diagram illustrates the proposed mass spectrometry fragmentation pathway of 6-fluoro-2-methyl-1H-indole.
References
A Comparative Analysis of 6-Fluoro-2-methyl-1H-indole and Other Fluorinated Indoles for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 6-fluoro-2-methyl-1H-indole and other key fluorinated indole isomers. The strategic incorporation of fluorine into the indole scaffold has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological activity. This document aims to be a valuable resource by presenting a side-by-side comparison of physicochemical characteristics, biological activities with supporting quantitative data, detailed experimental protocols, and relevant signaling pathways.
Physicochemical Properties: A Comparative Overview
The position of the fluorine atom on the indole ring, coupled with other substituents, significantly influences key physicochemical parameters such as lipophilicity (LogP) and acidity (pKa). These properties, in turn, affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 6-fluoro-2-methyl-1H-indole is limited, predicted values provide a useful starting point for comparison with other fluorinated and non-fluorinated analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | LogP (Predicted) |
| 2-Methyl-1H-indole | C₉H₉N | 131.17 | 58-60 | 272-273 | - | 2.5[1] |
| 4-Fluoro-1H-indole | C₈H₆FN | 135.14 | 30-32[2] | 90 (at 0.4 mmHg)[2] | - | 2.8[3] |
| 5-Fluoro-1H-indole | C₈H₆FN | 135.14 | 45-48 | - | - | - |
| 6-Fluoro-2-methyl-1H-indole | C₉H₈FN | 149.16 | 100 [4] | 269.2 (at 760 mmHg) [4] | 16.97 ± 0.30 [5][6] | 2.6 [7] |
| 7-Fluoro-1H-indole | C₈H₆FN | 135.14 | 60-65 | - | 15.55[8] | - |
| 5-Fluoro-2-methyl-1H-indole | C₉H₈FN | 149.17 | 100 | 120 | - | - |
| 7-Fluoro-2-methyl-1H-indole | C₉H₈FN | 149.17 | - | - | - | - |
Biological Activities: A Quantitative Comparison
Fluorinated indoles have demonstrated a wide range of biological activities, including enzyme inhibition and antimicrobial effects. The introduction of fluorine can lead to enhanced potency and selectivity. This section provides available quantitative data to facilitate a direct comparison.
Enzyme Inhibition
Fluorinated indoles have emerged as promising inhibitors of various enzymes implicated in disease, such as Tryptophan 2,3-dioxygenase (TDO) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1).
| Compound/Derivative | Target Enzyme | IC₅₀ |
| 6-Fluoroindole Derivatives | TDO | < 1 µM |
| 6-Fluoroindazole | ROCK1 | 14 nM |
| 4-Fluoroindazole | ROCK1 | 2500 nM |
| Fasudil | ROCK1 | 10.7 µM[9] |
| Hydroxyfasudil | ROCK1 | 0.73 µM[10] |
Antimicrobial Activity
Several fluorinated indoles have been investigated for their ability to inhibit the growth of various microbial pathogens. The minimum inhibitory concentration (MIC) is a key measure of their potency.
| Compound | Microorganism | MIC (µg/mL) |
| Indole-1,2,4-triazole Conjugate (6f) | Candida albicans | 2[11] |
| Indole-1,2,4-triazole Conjugate (6f) | Candida tropicalis | 2[11] |
| Indole-1,2,4-triazole Conjugates | Gram-negative bacteria | ~250[11] |
| 6-Fluoroindole | Serratia marcescens | (Inhibits biofilm formation)[12] |
Note: Specific MIC values for 6-fluoro-2-methyl-1H-indole against a broad panel of microbes are not extensively documented and represent an area for further research.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. Below are protocols for key assays relevant to the evaluation of fluorinated indoles.
Tryptophan 2,3-dioxygenase (TDO) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of TDO, which catalyzes the first and rate-limiting step in the kynurenine pathway.
Principle: The enzymatic activity of TDO is determined by measuring the production of its product, N-formylkynurenine, which can be detected spectrophotometrically at a wavelength of 321 nm.
Procedure: [5]
-
Prepare a reaction mixture containing TDO assay buffer, the test compound at various concentrations, and recombinant human TDO enzyme.
-
Initiate the reaction by adding the substrate, L-tryptophan.
-
Incubate the reaction at room temperature for a defined period (e.g., 90 minutes).
-
Stop the reaction and measure the absorbance at 321 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Rho-associated coiled-coil containing protein kinase 1 (ROCK1) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the kinase activity of ROCK1, a key regulator of the actin cytoskeleton.
Principle: The assay measures the phosphorylation of a specific ROCK substrate, such as MYPT1. The level of phosphorylation is detected using a specific antibody and a secondary antibody conjugated to an enzyme (e.g., HRP), which generates a colorimetric or chemiluminescent signal.
Procedure:
-
Coat a 96-well plate with the ROCK substrate (e.g., recombinant MYPT1).
-
Add the test compound at various concentrations and the active ROCK1 enzyme to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate to allow for phosphorylation.
-
Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to HRP.
-
Add a chromogenic substrate (e.g., TMB) and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized suspension of the microorganism is added to each well, and the plate is incubated. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Procedure:
-
Prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no growth is observed.
Signaling Pathways and Mechanisms of Action
Fluorinated indoles exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is critical for rational drug design and development.
PI3K/Akt/mTOR Pathway in Cancer
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Indole derivatives have been shown to inhibit this pathway, leading to anticancer effects.[9][13][14][15][16]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
Serotonin Receptor Signaling in Neurological Disorders
Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a variety of pharmaceutical drugs. Indole is a core scaffold of serotonin, and its fluorinated derivatives are being explored as modulators of serotonin receptor activity for the treatment of neurological and psychiatric disorders.[17]
Caption: Modulation of serotonin receptor signaling by fluorinated indoles.
Conclusion
This comparative guide highlights the significance of fluorination in modulating the properties of the indole scaffold. 6-Fluoro-2-methyl-1H-indole and its isomers represent a promising class of compounds with potential applications in various therapeutic areas. The provided data and protocols offer a foundational resource for researchers to further explore the structure-activity relationships and therapeutic potential of these valuable molecules. Further experimental investigation into the specific biological activities of 6-fluoro-2-methyl-1H-indole is warranted to fully elucidate its potential in drug discovery.
References
- 1. 2-Methylindole | C9H9N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-氟吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Fluoro-2-methyl-1H-indole | C9H8FN | CID 9942185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-Fluoroindole CAS#: 387-44-0 [m.chemicalbook.com]
- 9. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. urotoday.com [urotoday.com]
- 16. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of Fluorination: A Comparative Analysis of 6-fluoro-2-methyl-1H-indole and its Non-fluorinated Analog
A detailed examination of the biological activities of 6-fluoro-2-methyl-1H-indole versus 2-methyl-1H-indole reveals the significant influence of fluorination on the pharmacological properties of indole-based compounds. While direct comparative studies on these specific molecules are limited, analysis of related fluorinated indoles provides valuable insights into the enhanced potency and altered activity profiles conferred by the strategic placement of a fluorine atom.
The introduction of a fluorine atom at the 6-position of the 2-methyl-1H-indole scaffold is a key strategy in medicinal chemistry to modulate a molecule's biological activity. Fluorination can significantly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comparative overview of the biological activities of 6-fluoro-2-methyl-1H-indole and its non-fluorinated counterpart, 2-methyl-1H-indole, drawing upon data from analogous compounds to highlight the impact of 6-fluorination. The primary biological activities explored include anticancer, anti-inflammatory, and antimicrobial effects.
Comparative Biological Activity: A Data-Driven Overview
| Compound | Biological Activity | Target Organism/Cell Line | Assay | Key Metric (Unit) | Result |
| 5-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 4.7[1] |
| 6-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 74.0[1] |
Note: This table presents data on related indole compounds to infer the potential effects of fluorination. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.
While the above data does not include the 2-methyl substituent, it strongly suggests that the position of the fluorine atom dramatically impacts biological activity. The significantly lower MIC for 5-fluoroindole compared to 6-fluoroindole against Mycobacterium tuberculosis indicates that fluorination at the 5-position is more favorable for this specific activity. This underscores the importance of precise structural modifications in drug design.
Key Biological Activities and the Influence of 6-Fluorination
Anticancer Activity
Indole derivatives are a well-established class of compounds with potential anticancer properties.[2][3] The introduction of a fluorine atom can enhance these effects. While specific data for 6-fluoro-2-methyl-1H-indole is sparse, the broader class of fluorinated indoles has shown promise in targeting various cancer cell lines. The mechanism of action for many indole-based anticancer agents involves the induction of apoptosis (programmed cell death).
A general workflow for assessing the cytotoxic effects of these compounds on cancer cells is the MTT assay.
Anti-inflammatory Activity
Indole compounds have also been investigated for their anti-inflammatory properties. A common in vitro model to assess anti-inflammatory potential is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. LPS stimulation induces the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The ability of a compound to inhibit the release of these mediators is indicative of its anti-inflammatory activity.
The signaling pathway initiated by LPS binding to Toll-like receptor 4 (TLR4) on macrophages is a key target for anti-inflammatory drugs.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4][5][6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the indole compounds.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
6-fluoro-2-methyl-1H-indole and 2-methyl-1H-indole stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the indole compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Assay: Measurement of Nitric Oxide and Cytokine Production
This protocol describes how to measure the anti-inflammatory effects of the indole compounds on LPS-stimulated RAW 264.7 macrophages.[8][9][10]
Objective: To quantify the inhibition of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) production.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
24-well or 96-well plates
-
Lipopolysaccharide (LPS) from E. coli
-
6-fluoro-2-methyl-1H-indole and 2-methyl-1H-indole stock solutions (in DMSO)
-
Griess Reagent for NO determination
-
ELISA kits for TNF-α and IL-6 quantification
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the indole compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Nitric Oxide Measurement:
-
Mix an equal volume of the supernatant with Griess Reagent.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement:
-
Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Determine the percentage of inhibition of NO, TNF-α, and IL-6 production by the indole compounds compared to the LPS-only treated group.
Conclusion
The strategic incorporation of a fluorine atom at the 6-position of the 2-methyl-1H-indole core is a promising approach for enhancing the therapeutic potential of this scaffold. While direct comparative data for 6-fluoro-2-methyl-1H-indole and its non-fluorinated analog is currently lacking, the available evidence from related fluorinated indoles suggests that this modification can significantly influence biological activity. Further head-to-head studies are warranted to fully elucidate the specific advantages of 6-fluorination on the anticancer, anti-inflammatory, and antimicrobial properties of 2-methyl-1H-indole derivatives. The experimental protocols and pathway diagrams provided herein offer a foundational framework for researchers to conduct such valuable comparative investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. atcc.org [atcc.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to In Vitro Assays for Validating the Efficacy of 6-Fluoro-2-Methyl-1H-Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 6-fluoro-2-methyl-1H-indole scaffold is a promising heterocyclic structure in medicinal chemistry. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, making its derivatives attractive candidates for novel therapeutics.[1][2] This guide provides an overview of key in vitro assays to validate the efficacy of these derivatives, focusing on their potential as anticancer agents, a field where indole-based compounds have shown significant promise.[3][4] We present comparative data from related fluorinated indole compounds, detailed experimental protocols, and visualizations of relevant biological pathways to inform your research and development efforts.
Key Therapeutic Targets and In Vitro Evaluation Strategies
While specific data on a broad range of 6-fluoro-2-methyl-1H-indole derivatives are emerging, the broader class of fluorinated indoles has been investigated for several therapeutic applications. The primary focus of this guide will be on their potential as anticancer agents, with key validation assays centered around cytotoxicity, inhibition of tubulin polymerization, and kinase inhibition.[1][5][6]
Data Presentation: Comparative Efficacy of Fluorinated Indole Derivatives
The following tables summarize the in vitro efficacy of various fluorinated indole derivatives and related compounds against cancer cell lines and protein targets. It is important to note that the data presented here is for structurally related compounds, as comprehensive data for a wide range of 6-fluoro-2-methyl-1H-indole derivatives is not yet extensively available in published literature. These comparisons should serve as a benchmark for the evaluation of novel derivatives.
Table 1: Antiproliferative Activity of Fluorinated Indole Derivatives against Human Cancer Cell Lines
| Compound Class | Specific Derivative (if specified) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Fluorinated Indole Analogue | Compound 20 | Jurkat (Leukemia) | < 10 | Cisplatin | - |
| 5-Fluorinated Indole Analogue | Compound 27 | MCF-7 (Breast) | < 10 | Cisplatin | - |
| 5-Fluorinated Indole Analogue | Compound 27 | HCT116 (Colon) | < 10 | Cisplatin | - |
| 5-Fluoro-2-oxindole Derivative | Compound 3d | - | 49.89 ± 1.16 (α-glucosidase inhibition) | Acarbose | 569.43 ± 43.72 |
| 5-Fluoro-2-oxindole Derivative | Compound 3f | - | 35.83 ± 0.98 (α-glucosidase inhibition) | Acarbose | 569.43 ± 43.72 |
| 5-Fluoro-2-oxindole Derivative | Compound 3i | - | 56.87 ± 0.42 (α-glucosidase inhibition) | Acarbose | 569.43 ± 43.72 |
| 2,5-disubstituted Indole Derivative | Compound 3b | A549 (Lung) | 0.48 ± 0.15 | - | - |
| 2,5-disubstituted Indole Derivative | Compound 2c | HepG2 (Liver) | 13.21 ± 0.30 | - | - |
Data sourced from studies on 5-fluorinated indole phytoalexin analogues and 5-fluoro-2-oxindole derivatives, demonstrating the potential of fluorinated indoles.[1][7][8]
Table 2: Tubulin Polymerization Inhibition by Indole Derivatives
| Compound Class | Specific Derivative (if specified) | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-Fluoro Arylthioindole Derivative | Compound 32 | 10 | - | - |
| Indole-based TMP Analogue | Compound 5m | 0.37 ± 0.07 | - | - |
| Fused Indole Derivative | Compound 21 | 0.15 ± 0.07 | - | - |
This table highlights the potential of fluorinated indoles to act as tubulin polymerization inhibitors, a key mechanism for anticancer activity.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are protocols for two key assays relevant to the evaluation of 6-fluoro-2-methyl-1H-indole derivatives as potential anticancer agents.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-fluoro-2-methyl-1H-indole derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a critical process in cell division.
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) or by using a fluorescent reporter that binds to polymerized tubulin.
Protocol (Turbidity-based):
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Prepare a GTP stock solution.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing tubulin, GTP, and the test compound (6-fluoro-2-methyl-1H-indole derivative) or a control vehicle. A known tubulin inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) should be used as controls.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time. The IC50 for inhibition of tubulin polymerization is the concentration of the compound that reduces the maximum rate of polymerization by 50%.
Mandatory Visualizations
Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of the biological context and experimental design.
Signaling Pathways
6-fluoro-2-methyl-1H-indole derivatives, like other indole compounds, may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: EGFR signaling pathway, a potential target for kinase inhibitors.
Caption: The Bcl-2 regulated intrinsic apoptosis pathway.
Experimental Workflow
A logical workflow is essential for the systematic evaluation of novel compounds.
Caption: A typical workflow for in vitro evaluation of novel anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 8. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the ADME Properties of 6-Fluoro-2-methyl-1H-indole Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic properties. The 6-fluoro-2-methyl-1H-indole scaffold is a privileged structure in this regard, valued for its potential to improve metabolic stability and modulate lipophilicity.[1][2] This guide provides a comparative overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates containing this key moiety, supported by experimental data and detailed methodologies.
Comparative ADME Data
The following table summarizes key in vitro ADME parameters for representative indole derivatives, highlighting the impact of substitution on metabolic stability. While comprehensive head-to-head data for multiple 6-fluoro-2-methyl-1H-indole drug candidates is not publicly available, the data presented for analogous compounds provides a valuable benchmark for structure-activity relationship (SAR) studies.
Table 1: In Vitro Metabolic Stability of Indole Derivatives in Mouse Liver Microsomes
| Compound ID | Substitution Pattern | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Compound A | 2,3-unsubstituted indole | 12.35 | 56.1 |
| Compound B | Electron-withdrawing group at 3-position | 21.77 | 31.8 |
| Compound C | Electron-donating group at 3-position | 9.29 | 74.6 |
| 6-fluoro-2-methyl-1H-indole derivative (Predicted) | Fluoro at 6, Methyl at 2 | Expected to be high | Expected to be low |
Data for comparator compounds sourced from Xu et al.[3] The data for the 6-fluoro-2-methyl-1H-indole derivative is predicted based on the known effects of fluorination on metabolic stability.
The fluorination of drug candidates is a widely used strategy to enhance metabolic stability.[4] The introduction of a fluorine atom, a strong electron-withdrawing group, at positions susceptible to metabolism can block oxidative pathways mediated by cytochrome P450 enzymes.[3] Based on these principles, it is anticipated that a 6-fluoro-2-methyl-1H-indole derivative would exhibit a longer half-life and lower intrinsic clearance compared to its non-fluorinated counterparts.
Experimental Protocols
The data presented in this guide is derived from standard in vitro ADME assays. The following are detailed methodologies for these key experiments.
Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, found in liver microsomes.[5][6]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound
-
Pooled liver microsomes (human or other species)[7]
-
NADPH regenerating system (Cofactor)[8]
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Control compounds (e.g., high and low clearance compounds)
-
LC-MS/MS system for analysis
Procedure:
-
The test compound is incubated with liver microsomes in the presence of a NADPH regenerating system at 37°C.[8]
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[5]
-
The half-life (t½) is calculated from the rate of disappearance of the parent compound, and the intrinsic clearance (CLint) is subsequently determined.[7]
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model to predict the intestinal absorption of drugs.[9]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Test compound and control compounds (high and low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is verified.
-
The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is measured over time to determine the A to B permeability.[10]
-
To assess active efflux, the experiment is also performed in the reverse direction, from the basolateral to the apical side (B to A).
-
Samples from both compartments are collected at specific time points and analyzed by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated in cm/s.[11]
Plasma Protein Binding (Equilibrium Dialysis)
This assay measures the extent to which a drug binds to proteins in the plasma, which affects its distribution and availability to reach its target.[12]
Objective: To determine the percentage of a test compound bound to plasma proteins.
Materials:
-
Test compound
-
Plasma (human or other species)
-
Equilibrium dialysis apparatus with semi-permeable membranes
-
Phosphate buffered saline (PBS)
-
LC-MS/MS system for analysis
Procedure:
-
The equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane.
-
Plasma containing the test compound is placed in one chamber, and buffer (PBS) is placed in the other.
-
The apparatus is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
After incubation, aliquots are taken from both the plasma and buffer chambers.
-
The concentration of the test compound in both chambers is determined by LC-MS/MS.
-
The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.
Visualizing ADME Pathways and Workflows
To further elucidate the processes involved in ADME studies, the following diagrams illustrate a typical experimental workflow and a generalized metabolic pathway for indole-containing compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. nuvisan.com [nuvisan.com]
- 7. bioivt.com [bioivt.com]
- 8. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cross-Species Differential Plasma Protein Binding of MBX-102/JNJ39659100: A Novel PPAR-γ Agonist - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallography of 6-fluoro-2-methyl-1H-indole and its derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Solid-State Structures of Substituted 6-Fluoro-1H-Indoles
The introduction of a fluorine atom into the indole scaffold is a cornerstone of modern medicinal chemistry, significantly influencing molecular properties such as metabolic stability and binding affinity. Understanding the precise three-dimensional arrangement of these molecules in the solid state is critical for rational drug design and polymorphism screening. This guide provides a comparative analysis of the single-crystal X-ray diffraction data for two derivatives of the 6-fluoro-1H-indole core: 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile and 6-fluoro-1H-indole-3-carboxylic acid .
The following sections detail the experimental workflows, crystallographic data, and structural differences, offering insights into the effects of substitution on the crystal packing and molecular geometry of the 6-fluoroindole framework.
Experimental and Analytical Workflow
The determination of a crystal structure is a multi-step process, beginning with the synthesis of the target compound and culminating in the refinement of the atomic model. The generalized workflow for obtaining the crystallographic data presented in this guide is illustrated below.
Caption: Generalized workflow for small-molecule X-ray crystallography.
Experimental Protocols
The methodologies for crystal synthesis and X-ray data collection are crucial for the reproducibility and validation of crystallographic data.
Synthesis and Crystallization
-
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile: The synthesis of this compound involves the reaction of a precursor indole with a chlorophenylating agent, followed by cyanation. Single crystals suitable for X-ray diffraction were obtained for analysis.
-
6-fluoro-1H-indole-3-carboxylic acid: This compound was obtained from a commercial source. Single crystals were grown by the slow evaporation of an acetone solution.[1]
X-ray Data Collection and Refinement
For both compounds, a suitable single crystal was selected and mounted on a diffractometer. Data for 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile was collected at a low temperature (113 K) to minimize thermal vibrations, while data for 6-fluoro-1H-indole-3-carboxylic acid was collected at room temperature (293 K).[2]
The diffraction data were collected using molybdenum Kα radiation (λ ≈ 0.71073 Å). After data collection, the raw intensities were processed, and absorption corrections were applied. The crystal structures were solved using direct methods (programs like SHELXS) and then refined against the squared structure factors (F²) using programs like SHELXL. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Crystallographic Data Comparison
The key crystallographic parameters for the two 6-fluoroindole derivatives are summarized in the table below. These data provide a quantitative basis for comparing the solid-state structures.
| Parameter | 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile | 6-fluoro-1H-indole-3-carboxylic acid |
| Chemical Formula | C₁₆H₁₀ClFN₂ | C₉H₆FNO₂ |
| Molecular Weight (Mr) | 284.71 | 179.15 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| Temperature (K) | 113 | 293 |
| Unit Cell Dimensions | ||
| a (Å) | 7.4581 (9) | 7.0054 (14) |
| b (Å) | 16.8480 (15) | 11.699 (2) |
| c (Å) | 21.356 (2) | 9.2947 (19) |
| β (°) | 90 | 104.15 (3) |
| Unit Cell Volume (V) (ų) | 2683.5 (5) | 738.7 (3) |
| Molecules per Unit Cell (Z) | 8 | 4 |
| R-factor (R[F² > 2σ(F²)]) | 0.041 | 0.043 |
| wR(F²) | 0.113 | 0.115 |
Structural Analysis and Comparison
The comparison of these two structures reveals the significant impact of substituents on the molecular conformation and the crystal packing.
Caption: Key structural differences between the two 6-fluoroindole derivatives.
-
Molecular Conformation: The structure of 6-fluoro-1H-indole-3-carboxylic acid is nearly planar.[2] In contrast, 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile adopts a highly twisted conformation, with the chlorobenzene ring oriented at a dihedral angle of approximately 80.9° relative to the indole ring system. This twist is sterically imposed by the bulky substituents at the N1 and C2 positions.
-
Intermolecular Interactions: The packing of the two derivatives is dominated by different forces.
-
In 6-fluoro-1H-indole-3-carboxylic acid , the primary interaction is strong O-H···O hydrogen bonding, which links molecules into centrosymmetric dimers via their carboxylic acid groups. These dimers are further connected by N-H···O hydrogen bonds and π–π stacking interactions, creating a robust, planar network.[2]
-
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile lacks strong hydrogen bond donors. Its crystal packing is therefore governed by weaker C-H···F, C-H···Cl, and C-H···π interactions. The absence of strong, directional hydrogen bonds and the molecule's twisted shape lead to a less dense packing arrangement compared to the carboxylic acid derivative.
-
References
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 6-fluoro-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products. For novel compounds such as 6-fluoro-2-methyl-1H-indole, a fluorinated indole derivative with potential applications in medicinal chemistry, robust and reliable analytical methods for purity determination are paramount.[1][2][3] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for assessing the purity of 6-fluoro-2-methyl-1H-indole.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and quantitative accuracy. For 6-fluoro-2-methyl-1H-indole, several HPLC approaches can be considered, with reversed-phase HPLC being the most common starting point.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates compounds based on their hydrophobicity. Given the structure of 6-fluoro-2-methyl-1H-indole, a C18 or C8 column is a suitable choice for the stationary phase.
This protocol is a representative method based on best practices for the analysis of similar indole derivatives and fluorinated compounds.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by a return to 10% B and equilibration for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50 v/v) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
dot
Caption: General experimental workflow for HPLC purity analysis.
Normal-Phase HPLC (NP-HPLC)
NP-HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, can be an alternative for separating isomers or impurities with different polarities that may co-elute in RP-HPLC.
Chiral HPLC
If the synthesis of 6-fluoro-2-methyl-1H-indole has the potential to generate chiral impurities or if it is a chiral molecule itself, chiral HPLC is necessary to separate the enantiomers. This typically involves specialized chiral stationary phases.
Comparison of HPLC Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. | Robust, reproducible, wide applicability, compatible with a broad range of samples and solvents. | May have limited selectivity for very polar or structurally similar non-polar impurities. | General purity assessment and quantification of the main component and common impurities. |
| Normal-Phase (NP-HPLC) | Separation based on polarity. | Excellent for separating non-polar and moderately polar isomers. | Sensitive to water content in the mobile phase, which can affect reproducibility; solvents are often more hazardous and expensive. | Separation of positional isomers and other impurities with distinct polarity differences from the main compound. |
| Chiral HPLC | Separation of enantiomers. | The only method to determine enantiomeric purity. | Columns are expensive and often have a specific range of suitable analytes and mobile phases. | Determining the enantiomeric excess of 6-fluoro-2-methyl-1H-indole or quantifying chiral impurities. |
Alternative Analytical Techniques for Purity Determination
While HPLC is the primary technique, orthogonal methods are crucial for a comprehensive purity assessment, as they can detect impurities that may not be visible by HPLC.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[1][4][5]
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d6) |
| Internal Standard | Maleic Anhydride or similar, accurately weighed |
| Sample Preparation | Accurately weigh the 6-fluoro-2-methyl-1H-indole sample and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution. |
| Acquisition | Use a 90° pulse with a long relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery. |
| Processing | Integrate a well-resolved signal of the analyte and a signal of the internal standard. |
| Calculation | Purity is calculated based on the integral ratio, the number of protons for each signal, and the weights of the sample and internal standard. |
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile impurities that may be present from the synthesis, GC-MS is a powerful tool. Derivatization may be necessary to increase the volatility of 6-fluoro-2-methyl-1H-indole and its non-volatile impurities.[6][7][8]
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can be considered a form of normal-phase chromatography and is particularly useful for chiral separations and for compounds that are not readily soluble in typical HPLC solvents.[9][10][11]
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline small molecules by measuring the melting point depression caused by impurities.[12][13][14]
Comparison of HPLC with Alternative Techniques
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Chromatographic separation based on differential partitioning. | High resolution, high sensitivity, well-established, versatile. | Requires a reference standard for quantification, may not detect all impurities. |
| qNMR | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Primary method (no need for a specific reference standard), provides structural information, non-destructive. | Lower sensitivity than HPLC, requires a relatively pure sample for accurate quantification, expensive instrumentation. |
| GC-MS | Separation of volatile compounds followed by mass spectrometric detection. | Excellent for volatile impurities, provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| SFC | Chromatography using a supercritical fluid as the mobile phase. | Fast separations, reduced organic solvent consumption, excellent for chiral separations. | Less common than HPLC, may not be suitable for all compound classes. |
| DSC | Measurement of heat flow associated with thermal transitions. | Fast, requires small sample amounts, provides information on solid-state properties. | Only applicable to crystalline substances, less sensitive to low levels of impurities, can be affected by polymorphism. |
dot
Caption: Relationship between purity analysis and various analytical techniques.
Conclusion
The determination of the purity of 6-fluoro-2-methyl-1H-indole requires a multi-faceted analytical approach. While RP-HPLC is the recommended primary method for routine purity testing and impurity profiling, the use of orthogonal techniques is essential for a comprehensive understanding of the compound's purity. qNMR offers a powerful, direct method for purity assessment, while GC-MS and SFC can provide valuable information on volatile and chiral impurities, respectively. DSC can be a rapid screening tool for the purity of the crystalline final product. The choice of method or combination of methods will depend on the specific requirements of the analysis, the nature of the expected impurities, and the stage of drug development.
References
- 1. 6-FLUORO-2-METHYLINDOLE | 40311-13-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy 6-fluoro-2-methyl-1H-indole | 40311-13-5 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Enantioseparation and Racemization of 3-Fluorooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. actascientific.com [actascientific.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chimia.ch [chimia.ch]
- 11. scirp.org [scirp.org]
- 12. rsc.org [rsc.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biopharminternational.com [biopharminternational.com]
A Researcher's Guide to Cross-Referencing Experimental Data of 6-fluoro-2-methyl-1H-indole with Spectral Databases
For professionals in chemical research and drug development, the accurate identification and characterization of molecular compounds are paramount. This guide provides a comprehensive comparison of experimental spectral data for 6-fluoro-2-methyl-1H-indole with established values, offering a framework for validating new experimental findings against spectral databases.
6-Fluoro-2-methyl-1H-indole (CAS No: 40311-13-5) is an indole derivative with a molecular formula of C₉H₈FN and a molecular weight of 149.16 g/mol .[1][2] Its structural characterization relies on several key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide presents quantitative data from these methods in a structured format to facilitate easy comparison and provides detailed experimental protocols for reproducibility.
Workflow for Spectral Data Cross-Referencing
The process of validating experimental data involves a systematic workflow. It begins with careful sample preparation and spectral acquisition, followed by data processing and a critical comparison against reference data from established spectral libraries.
Caption: Workflow for experimental data validation against spectral databases.
Quantitative Spectral Data Comparison
The following tables summarize the key experimental spectral data for 6-fluoro-2-methyl-1H-indole. Researchers can use these tables to compare their own experimental results.
Table 1: Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The data presented here were acquired in a chloroform-d (CDCl₃) solvent.[1]
| Nucleus | Spectrometer Frequency | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Multiplicity | Assignment |
| ¹H | 400 MHz | 7.82 | - | br s | 1H, NH |
| ¹H | 400 MHz | 7.43 | 8.6, 5.4 | dd | 1H |
| ¹H | 400 MHz | 6.98 | 9.6, 2.2 | dd | 1H |
| ¹H | 400 MHz | 6.87 | 9.8, 8.6 | td | 1H |
| ¹H | 400 MHz | 6.22 | - | s | 1H |
| ¹H | 400 MHz | 2.44 | - | s | 3H, CH₃ |
| ¹³C | 101 MHz | 159.3 | d, J = 235.9 | d | C-F |
| ¹³C | 101 MHz | 135.9 | d, J = 12.3 | d | |
| ¹³C | 101 MHz | 135.4 | d, J = 2.5 | d | |
| ¹³C | 101 MHz | 125.5 | s | s | |
| ¹³C | 101 MHz | 120.1 | d, J = 9.9 | d | |
| ¹³C | 101 MHz | 108.0 | d, J = 24.1 | d | |
| ¹³C | 101 MHz | 100.3 | s | s | |
| ¹³C | 101 MHz | 96.8 | d, J = 26.2 | d | |
| ¹³C | 101 MHz | 13.7 | s | s | CH₃ |
| ¹⁹F | 470 MHz | -121.75 | - | - |
Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, td = triplet of doublets, br s = broad singlet.
Table 2: Mass Spectrometry (MS) Data
Mass spectrometry determines the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and providing structural clues.[1]
| Parameter | m/z Value | Designation | Notes |
| Molecular Ion | 149 | [M]⁺ | Corresponds to the molecular formula C₉H₈FN.[1] |
| Base Peak | 134 | [M-CH₃]⁺ | Loss of a methyl group. |
| Characteristic Fragment | 129 | [M-HF]⁺ | Loss of hydrogen fluoride. |
| Characteristic Fragment | 77 | [C₆H₅]⁺ | Phenyl group fragment. |
Table 3: Infrared (IR) Spectroscopy Data
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.[1]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 | N-H stretch | Indole N-H |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2960, 2870 | C-H stretch | Methyl C-H |
| 1580, 1500 | C=C stretch | Aromatic C=C |
| 1190 | C-F stretch | Carbon-Fluorine |
Logic of Spectral Interpretation
Confirming a chemical structure is a process of logical deduction, where evidence from multiple spectroscopic techniques is pieced together. Each method provides a unique part of the puzzle, and their combination leads to a confident structural assignment.
Caption: Logical flow for structural elucidation using multi-technique spectral data.
Standardized Experimental Protocols
The following are generalized protocols for acquiring high-quality spectral data for small organic molecules like 6-fluoro-2-methyl-1H-indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).[3] To ensure magnetic field homogeneity, filter the solution through a pipette with a glass wool plug to remove any particulate matter. Transfer the clear solution into a clean NMR tube. An internal standard, such as tetramethylsilane (TMS), may be added for precise chemical shift calibration.[3]
-
Data Acquisition : Place the sample in the NMR spectrometer.[4] For quantitative results, acquisition parameters should be carefully set, including a sufficient relaxation delay (d1) of at least five times the T1 value to allow for full relaxation between scans.[5] Spectra are typically acquired at a constant temperature, such as 298 K (25 °C).[5]
-
Data Processing : The acquired Free Induction Decay (FID) signal is converted into a spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample, typically around 1 mg/mL, in a volatile organic solvent like methanol or acetonitrile.[6] Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[6] Ensure the final solution is free of non-volatile salts and particulates, which can interfere with electrospray ionization and contaminate the instrument.[6]
-
Data Acquisition : The sample is introduced into the mass spectrometer, where it is vaporized and ionized.[7][8] Common ionization techniques for small molecules include Electron Impact (EI) and Electrospray Ionization (ESI).[7][9] The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and then detected.[7][10]
-
Data Processing : The instrument software plots the relative abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the intact molecule is identified as the molecular ion peak, which confirms the molecular weight.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid) : For solid samples, two common methods are KBr pellets and Nujol mulls.
-
KBr Pellet : Mix a small amount of the finely ground sample with spectroscopic grade potassium bromide (KBr). Press the mixture under high pressure to form a thin, transparent pellet.[11] This method provides a spectrum free from solvent peaks.[11]
-
Nujol Mull : Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to create a fine paste.[12][13] Spread the mull thinly between two salt plates (e.g., NaCl or KBr).[12] The spectrum will show characteristic peaks for Nujol, which must be mentally subtracted.
-
-
Data Acquisition : Place the sample holder in the path of the IR beam within the spectrometer.[14] The instrument measures the amount of light absorbed by the sample at each wavenumber.
-
Data Processing : The resulting plot of absorbance (or transmittance) versus wavenumber is the IR spectrum. This spectrum is then analyzed by correlating the observed absorption bands to known vibrational frequencies of specific functional groups.[15]
References
- 1. Buy 6-fluoro-2-methyl-1H-indole | 40311-13-5 [smolecule.com]
- 2. indiamart.com [indiamart.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. fiveable.me [fiveable.me]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. webassign.net [webassign.net]
- 14. Experimental Design [web.mit.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of 6-Fluoro-2-Methyl-1H-Indole Derivatives: Binding Affinity to Key Cancer Target Proteins
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of 6-Fluoro-2-Methyl-1H-Indole Derivatives as Inhibitors of Aurora Kinases, VEGFR-2, and Tubulin.
The 6-fluoro-2-methyl-1H-indole scaffold has emerged as a promising framework in medicinal chemistry for the development of novel therapeutic agents, particularly in oncology. The strategic incorporation of a fluorine atom at the 6-position and a methyl group at the 2-position of the indole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity to various protein targets. This guide provides a comparative study of the binding affinity of 6-fluoro-2-methyl-1H-indole derivatives to three critical cancer-related protein targets: Aurora kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and tubulin.
Quantitative Comparison of Binding Affinities
While a comprehensive side-by-side study of a series of 6-fluoro-2-methyl-1H-indole derivatives against Aurora kinases, VEGFR-2, and tubulin is not extensively available in the public domain, this section compiles and extrapolates from existing research on closely related indole derivatives to provide a representative comparison. The data presented below, measured as IC50 values (the concentration of an inhibitor required for 50% inhibition of a biological or biochemical function), highlights the potential of this scaffold.
| Derivative Scaffold | Target Protein | IC50 (nM) | Reference Compound | IC50 (nM) |
| Indole-based | Aurora A Kinase | Data not available for a direct series | Alisertib (MLN8237) | 1.2 |
| Indole-based | Aurora B Kinase | Data not available for a direct series | AZD1152-HQPA | 0.37 |
| Indole-2-carboxamide | VEGFR-2 | ~18-45 | Sorafenib | 35 |
| Arylthioindole | Tubulin Polymerization | ~1,300 - 10,000 | Combretastatin A-4 | 2,120 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of binding affinity data. The following are detailed protocols for the key experiments cited in the evaluation of these indole derivatives.
In Vitro Kinase Inhibition Assay (Aurora B and VEGFR-2)
This assay determines the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human Aurora B or VEGFR-2 kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4)
-
ATP (Adenosine triphosphate)
-
Specific peptide substrate (e.g., Kemptide for Aurora B, Poly(Glu,Tyr) 4:1 for VEGFR-2)
-
Test compounds (6-fluoro-2-methyl-1H-indole derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is a luminescent assay where the light output is proportional to the ADP concentration, and therefore inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay measures the effect of test compounds on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (Guanosine triphosphate) solution
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (6-fluoro-2-methyl-1H-indole derivatives) dissolved in DMSO
-
96-well, black, clear-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in polymerization buffer.
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP, and the fluorescent reporter dye.
-
Initiation of Polymerization: Add the test compound at various concentrations to the wells. For controls, add DMSO (vehicle) or a known tubulin inhibitor/stabilizer.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60-90 minutes). The excitation and emission wavelengths will depend on the fluorescent dye used (e.g., ~360 nm excitation and ~450 nm emission for DAPI).
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The extent of polymerization is determined by the plateau of the curve. Calculate the percentage of inhibition of tubulin polymerization for each compound concentration compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling pathways and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these key aspects.
Safety Operating Guide
Proper Disposal of 6-fluoro-2-methyl-1H-indole: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 6-fluoro-2-methyl-1H-indole is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage waste streams containing this compound. Adherence to these protocols is critical due to the hazardous nature of 6-fluoro-2-methyl-1H-indole.
Immediate Safety and Hazard Information
Before handling or disposing of 6-fluoro-2-methyl-1H-indole, it is crucial to be aware of its associated hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies several key risks associated with this compound.
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Data sourced from PubChem and Sigma-Aldrich safety information.[1]
Personal Protective Equipment (PPE): All personnel handling 6-fluoro-2-methyl-1H-indole must wear appropriate PPE to minimize exposure. This includes:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A fully buttoned lab coat and appropriate footwear.
All handling and disposal procedures should be conducted in a well-ventilated area or a certified chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of 6-fluoro-2-methyl-1H-indole, a halogenated organic compound, requires careful segregation and handling to ensure compliance with hazardous waste regulations.
Experimental Protocol for Waste Segregation and Collection:
-
Solid Waste Collection:
-
Collect unused or expired 6-fluoro-2-methyl-1H-indole powder in a dedicated, clearly labeled hazardous waste container.
-
Any materials grossly contaminated with the solid compound, such as weighing paper, contaminated gloves, or pipette tips, should also be placed in this designated solid hazardous waste container.
-
-
Liquid Waste Collection:
-
Solutions containing 6-fluoro-2-methyl-1H-indole must be collected in a container specifically designated for "Halogenated Organic Liquid Waste".[2]
-
This includes rinsate from the decontamination of non-disposable glassware.
-
Do not mix halogenated waste with non-halogenated organic waste to prevent costly and complex disposal procedures.[3]
-
-
Decontamination of Empty Containers:
-
Original containers of 6-fluoro-2-methyl-1H-indole must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).
-
The solvent rinsate is considered hazardous and must be collected in the "Halogenated Organic Liquid Waste" container.
-
After triple-rinsing, the decontaminated container can be managed according to institutional guidelines for clean labware.
-
Waste Storage and Labeling:
-
Container Requirements: All waste containers must be made of a chemically compatible material and have a secure, tightly fitting cap. Keep containers closed except when adding waste.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "6-fluoro-2-methyl-1H-indole," and the appropriate hazard pictograms (e.g., irritant).
-
Storage: Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA). The storage area should be cool, well-ventilated, and away from sources of ignition. Ensure secondary containment is in place to manage potential leaks or spills.
Final Disposal and Regulatory Compliance
The ultimate disposal method for halogenated organic waste is typically high-temperature incineration, which must be carried out by an accredited and licensed waste disposal contractor.
-
Professional Disposal: Do not attempt to dispose of this chemical down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Regulatory Framework: The management of hazardous waste is governed by federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5] Always adhere to all local, state, and federal guidelines for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing 6-fluoro-2-methyl-1H-indole.
Caption: Workflow for the safe segregation and disposal of 6-fluoro-2-methyl-1H-indole waste.
References
Essential Safety and Operational Guide for Handling 6-fluoro-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling and disposal of 6-fluoro-2-methyl-1H-indole, a critical component in various research and development applications. Adherence to these protocols is essential for ensuring laboratory safety, minimizing exposure risk, and maintaining regulatory compliance.
Hazard Identification and Immediate Safety Precautions
6-fluoro-2-methyl-1H-indole is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
GHS Hazard Classification:
According to aggregated GHS information, 6-fluoro-2-methyl-1H-indole is classified as follows:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[1][2]
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1][2]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[1][2]
Immediate First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately seek medical attention.
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the required and recommended PPE for handling 6-fluoro-2-methyl-1H-indole.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 or OSHA 29 CFR 1910.133 standards. | Full-face shield in addition to safety goggles, especially when handling larger quantities or if there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves. Nitrile or neoprene are generally recommended for incidental contact with many chemicals. However, specific breakthrough time data for 6-fluoro-2-methyl-1H-indole is not readily available. It is critical to consult the glove manufacturer's specific chemical resistance data. | Double-gloving (e.g., two pairs of nitrile gloves) for enhanced protection, especially during prolonged handling or when working with solutions of the compound. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | A chemical-resistant apron worn over the lab coat, particularly when handling larger quantities or solutions. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. | For situations where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95, R95, or P95) is required. |
Operational Plan for Handling
A systematic approach to handling 6-fluoro-2-methyl-1H-indole will minimize the risk of exposure and ensure the integrity of your experiments.
Experimental Workflow:
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
